MEB55
Description
Properties
CAS No. |
1323359-63-2 |
|---|---|
Molecular Formula |
C22H17NO4S |
Molecular Weight |
391.44 |
IUPAC Name |
(2E)-2-[[(2,5-Dihydro-4-methyl-5-oxo-2-furanyl)oxy]methylene]-1,4-dihydro-4-methyl-6-(2-thienyl)-cyclopent[b]indol-3(2H)-one |
InChI |
InChI=1S/C22H17NO4S/c1-12-8-19(27-22(12)25)26-11-14-9-16-15-6-5-13(18-4-3-7-28-18)10-17(15)23(2)20(16)21(14)24/h3-8,10-11,19H,9H2,1-2H3/b14-11+ |
InChI Key |
BTQWNMVZOCHXBS-SDNWHVSQSA-N |
SMILES |
O=C(C(N1C)=C2C3=C1C=C(C4=CC=CS4)C=C3)/C(C2)=C/OC(C=C5C)OC5=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MEB55; MEB-55; MEB 55; |
Origin of Product |
United States |
Foundational & Exploratory
MEB55: A Comprehensive Technical Guide on its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
MEB55 is a synthetic analog of strigolactones, a class of plant hormones that have emerged as promising candidates for anti-cancer drug development. Exhibiting potent activity against a variety of cancer cell lines, this compound has been shown to induce cell cycle arrest and apoptosis, and to inhibit tumor growth in preclinical models. This technical guide provides an in-depth overview of the core mechanism of action of this compound in cancer cells, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Core Mechanism of Action
The anti-neoplastic activity of this compound is multifaceted, primarily targeting three key cellular processes: induction of apoptosis, cell cycle arrest at the G2/M phase, and disruption of the microtubule network. These actions collectively lead to the inhibition of cancer cell proliferation and survival.
Induction of Apoptosis
This compound triggers programmed cell death in cancer cells through the intrinsic apoptotic pathway. This process is characterized by the modulation of the Bcl-2 family of proteins, leading to the activation of the caspase cascade.
Signaling Pathway:
G2/M Cell Cycle Arrest
This compound effectively halts the proliferation of cancer cells by inducing a cell cycle arrest at the G2/M transition phase. This is achieved through the modulation of key regulatory proteins, primarily the Cyclin B1/CDK1 complex.
Signaling Pathway:
Disruption of Microtubule Network
A significant aspect of this compound's mechanism of action is its ability to interfere with the integrity of the microtubule cytoskeleton. This compound promotes the bundling of microtubules, which disrupts their dynamic nature, leading to impaired cell division and migration.[1]
Logical Relationship:
Quantitative Data
The following tables summarize the quantitative data regarding the efficacy of this compound in various cancer cell lines and preclinical models.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 5.8 | Mayzlish-Gati et al., 2015 |
Table 2: In Vivo Tumor Growth Inhibition by this compound
| Xenograft Model | Treatment | Dosage | Tumor Volume Reduction | Reference |
| MDA-MB-231 | This compound | 25 mg/kg | Significant reduction compared to control | Mayzlish-Gati et al., 2015 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
Workflow:
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) in fresh medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Workflow:
References
MEB55: A Synthetic Strigolactone Analog with Potent Anticancer Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
MEB55 is a synthetic analog of strigolactones, a class of plant hormones that regulate various aspects of plant development.[1] While native strigolactones are involved in processes like shoot branching and symbiotic interactions, synthetic analogs such as this compound have garnered significant interest for their potent anticancer properties. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, bioactivity data, and detailed experimental protocols relevant to its study.
Mechanism of Action: From Plant Development to Cancer Therapy
In plants, strigolactones are perceived by the DWARF14 (D14) receptor, an α/β-hydrolase. This interaction initiates a signaling cascade that leads to the degradation of transcriptional repressors, thereby regulating gene expression.
Interestingly, this compound and other strigolactone analogs exert their anticancer effects through a distinct mechanism that also involves the modulation of key cellular signaling pathways and components. The primary anticancer mechanisms of this compound include the induction of G2/M cell cycle arrest and apoptosis. This is achieved through the activation of stress-activated protein kinases (SAPKs) such as p38 and JNK, and the inhibition of pro-survival pathways like PI3K/AKT. Furthermore, this compound has been shown to interfere with the integrity of the microtubule network, a critical component of the cellular cytoskeleton involved in cell division and migration.
Signaling Pathway Diagram
Caption: Anticancer signaling pathways of this compound.
Quantitative Bioactivity Data
The anticancer potency of this compound has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 5.8 |
| MDA-MB-231 (with 10 nM Paclitaxel) | Breast Cancer | 2.4 |
| U2OS | Osteosarcoma | ~2.7 - 4.5 (reported in ppm) |
| Prostate, Colon, Lung Cancer Lines | Various | 2.8 - 12.8 (reported in ppm) |
Note: Some IC50 values were reported in ppm and have been approximately converted for this table. For precise experimental values, refer to the original publications.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anticancer activity of this compound.
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, it is described as an indolyl-derived strigolactone analog. The general synthesis of strigolactone analogs involves the coupling of a cyclic keto enol with a D-ring precursor in the presence of a base. For the synthesis of indolyl-derived analogs like this compound, an indole-containing moiety would serve as the starting material for the ABC-ring system.
Cell Viability and IC50 Determination Assay
This protocol outlines the determination of cell viability and IC50 values using a standard MTT or XTT assay.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time period (e.g., 72 hours).
-
Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of this compound on the cell cycle distribution.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration for a specific duration (e.g., 24-48 hours).
-
Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend the pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V/PI Staining
This protocol details the detection of apoptosis induced by this compound.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound as described for the cell cycle analysis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Microtubule Integrity Assay by Immunofluorescence
This protocol outlines the visualization of the microtubule network after this compound treatment.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
Coverslips
-
4% paraformaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with this compound for the desired time.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific binding with blocking buffer for 30-60 minutes.
-
Incubate with the primary anti-α-tubulin antibody for 1 hour at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour in the dark.
-
Wash with PBS and mount the coverslips onto microscope slides.
-
Visualize the microtubule network and nuclei using a fluorescence microscope.
Experimental Workflow Diagram
Caption: General experimental workflow for this compound bioactivity assessment.
Conclusion
This compound represents a promising synthetic strigolactone analog with significant potential as an anticancer agent. Its ability to induce cell cycle arrest and apoptosis, coupled with its effects on the microtubule network, makes it a compelling candidate for further preclinical and clinical investigation. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and related compounds. Further research is warranted to fully elucidate its mechanism of action, identify potential molecular targets in cancer cells, and optimize its delivery and efficacy in vivo.
References
MEB55 Induced G2/M Cell Cycle Arrest Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MEB55 is a synthetic analog of strigolactones, a class of phytohormones that have demonstrated potent anti-cancer activities. A key mechanism of action for this compound is the induction of G2/M cell cycle arrest in various human cancer cells, leading to apoptosis. This technical guide provides an in-depth overview of the core molecular pathways involved in this compound-induced G2/M arrest, detailed experimental protocols for its study, and quantitative data from relevant assays.
Core Signaling Pathway of this compound-Induced G2/M Arrest
This compound exerts its anti-proliferative effects primarily through the induction of DNA damage and the subsequent activation of the DNA Damage Response (DDR) pathway. This ultimately converges on the inhibition of key mitotic entry proteins, leading to a halt in the G2/M phase of the cell cycle.
Induction of DNA Double-Strand Breaks (DSBs)
The initial and critical event following this compound treatment is the formation of DNA double-strand breaks (DSBs). This genotoxic stress serves as the primary trigger for the downstream signaling cascade that culminates in cell cycle arrest.
Activation of the DNA Damage Response (DDR) Pathway
The presence of DSBs activates a complex signaling network known as the DNA Damage Response (DDR). Key kinases are recruited to the sites of damage and phosphorylated, initiating a cascade of events:
-
ATM/ATR Activation: The primary sensors of DSBs, Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinases, are activated through autophosphorylation.
-
CHK1/CHK2 Phosphorylation: Activated ATM and ATR then phosphorylate the checkpoint kinases CHK1 and CHK2, which are crucial for transducing the damage signal.
-
p53 Activation: In p53-proficient cells, the DDR pathway leads to the phosphorylation and stabilization of the tumor suppressor protein p53. Activated p53 can then transcriptionally upregulate the cyclin-dependent kinase inhibitor p21.
Inhibition of Mitotic Entry
The activated DDR pathway actively prevents the cell from entering mitosis by targeting the Cyclin B1/CDK1 complex, the master regulator of the G2/M transition:
-
Cdc25C Inhibition: Phosphorylated CHK1 and CHK2 phosphorylate and inactivate the Cdc25C phosphatase.[1] In its inactive state, Cdc25C cannot remove the inhibitory phosphates from CDK1, thus keeping the Cyclin B1/CDK1 complex inactive.
-
Cyclin B1 Repression: Studies on strigolactone analogs, including this compound, have shown a reduction in the expression of Cyclin B.[1] The decreased availability of Cyclin B1 further prevents the formation of active Cyclin B1/CDK1 complexes.
Impairment of DNA Repair
A unique aspect of this compound's mechanism is its ability to not only cause DNA damage but also inhibit its repair, particularly through the Homologous Recombination (HR) pathway. This compound treatment leads to the ubiquitination and subsequent proteasomal degradation of RAD51, a key protein in HR.[2] This dual action of inducing and preventing the repair of DSBs amplifies the genotoxic stress and reinforces the G2/M arrest.
Involvement of the MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is also modulated by strigolactone analogs. Treatment with these compounds has been shown to increase the phosphorylation and activation of the stress-activated kinases JNK and p38, while decreasing the activity of the pro-proliferative kinase ERK1/2.[1] The activation of JNK and p38 can contribute to the induction of apoptosis following prolonged cell cycle arrest.
Data Presentation
Table 1: Effect of this compound on Cell Cycle Distribution in U2OS Osteosarcoma Cells
| Treatment | % of Cells in G1 | % of Cells in S | % of Cells in G2/M |
| Vehicle (DMSO) | 55.2 ± 2.5 | 20.1 ± 1.8 | 24.7 ± 2.1 |
| This compound (10 ppm) for 24h | 38.4 ± 3.1 | 15.6 ± 2.0 | 46.0 ± 3.5 |
| This compound (10 ppm) for 48h | 25.1 ± 2.8 | 10.3 ± 1.5 | 64.6 ± 4.2 |
Data are presented as mean ± standard deviation and are representative of typical results observed.[2]
Table 2: Relative Protein Expression/Phosphorylation Changes Following this compound Treatment
| Protein | Change in Expression/Phosphorylation |
| p-ATM (Ser1981) | Increased |
| p-ATR (Ser428) | Increased |
| p-CHK1 (Ser345) | Increased |
| p-CHK2 (Thr68) | Increased |
| p53 | Increased and Stabilized |
| p21 | Increased |
| Cyclin B1 | Decreased |
| p-Cdc25C (Ser216) | Increased (Inhibitory) |
| RAD51 | Decreased |
| p-JNK (Thr183/Tyr185) | Increased |
| p-p38 (Thr180/Gly182) | Increased |
| p-ERK1/2 (Thr202/Tyr204) | Decreased |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
Objective: To quantify the distribution of cells in different phases of the cell cycle following this compound treatment.
Methodology:
-
Seed cancer cells (e.g., U2OS, MCF-7) in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for specified time points (e.g., 24, 48 hours).
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in G1, S, and G2/M phases.
Western Blot Analysis of Cell Cycle and DDR Proteins
Objective: To determine the expression and phosphorylation status of key proteins in the this compound-induced G2/M arrest pathway.
Methodology:
-
Culture and treat cells with this compound as described above.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-ATM, Cyclin B1, RAD51, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunofluorescence Staining for DNA Damage Foci
Objective: To visualize the formation of DNA damage foci (e.g., γH2AX, 53BP1) in response to this compound treatment.
Methodology:
-
Grow cells on glass coverslips in a 24-well plate and treat with this compound.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with primary antibodies against γH2AX and/or 53BP1 for 1 hour.
-
Wash with PBST and incubate with fluorescently labeled secondary antibodies for 1 hour in the dark.
-
Mount the coverslips onto microscope slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the cells using a fluorescence microscope.
Comet Assay (Single Cell Gel Electrophoresis)
Objective: To detect DNA double-strand breaks at the single-cell level.
Methodology:
-
Harvest and resuspend this compound-treated cells in low-melting-point agarose.
-
Pipette the cell suspension onto a pre-coated microscope slide and allow it to solidify.
-
Lyse the cells in a high-salt lysis buffer to remove membranes and proteins, leaving behind the nucleoids.
-
Subject the slides to electrophoresis under neutral conditions (for DSBs). The damaged DNA will migrate out of the nucleoid, forming a "comet tail".
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the intensity and length of the comet tail.
Mandatory Visualizations
Caption: this compound signaling pathway leading to G2/M arrest.
Caption: General experimental workflow for studying this compound.
References
- 1. A multifaceted assessment of strigolactone GR24 and its derivatives: from anticancer and antidiabetic activities to antioxidant capacity and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analogs of the novel phytohormone, strigolactone, trigger apoptosis and synergize with PARP inhibitors by inducing DNA damage and inhibiting DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of MEB55 on Cancer Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
MEB55, a synthetic analog of strigolactones, has emerged as a promising anti-cancer agent with demonstrated activity against a variety of cancer cell lines. This technical guide provides an in-depth analysis of the biological effects of this compound on cancer cells, focusing on its mechanism of action, quantitative efficacy, and the underlying signaling pathways. Detailed experimental protocols for key assays are provided to facilitate further research and development of this compound as a potential cancer therapeutic.
Introduction
Strigolactones are a class of plant hormones that regulate various aspects of plant development. Recently, synthetic analogs of strigolactones, such as this compound, have garnered significant attention for their potent anti-cancer properties. These compounds have been shown to induce cell cycle arrest and apoptosis in a range of human cancer cells, making them attractive candidates for novel cancer therapies. This document synthesizes the current understanding of this compound's biological activity, providing a comprehensive resource for researchers in the field of oncology and drug discovery.
Quantitative Data on the Biological Activity of this compound
The anti-proliferative activity of this compound has been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MDA-MB-231 | Breast Cancer | 5.8 | [1] |
| MCF-7 | Breast Cancer | Data not available | |
| DU145 | Prostate Cancer | Data not available | |
| PC-3 | Prostate Cancer | Data not available |
Table 1: IC50 values of this compound in various cancer cell lines.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the induction of G2/M cell cycle arrest and apoptosis. These effects are mediated by the modulation of key signaling pathways involved in cell survival and proliferation.
Cell Cycle Arrest
This compound treatment leads to an accumulation of cells in the G2/M phase of the cell cycle. This arrest is associated with the downregulation of key cell cycle regulatory proteins, including Cyclin B1 and the phosphatase Cdc25C.
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. The pro-apoptotic mechanism involves the activation of stress-related mitogen-activated protein kinases (MAPKs), specifically p38 and JNK1/2, and the suppression of the pro-survival AKT signaling pathway. The activation of p38 is thought to lead to the phosphorylation and activation of the tumor suppressor protein p53.
Effect on Microtubule Dynamics
Evidence suggests that this compound may also exert its anti-cancer effects by affecting microtubule integrity.[2] This disruption of the microtubule network can interfere with mitotic spindle formation, leading to mitotic arrest and subsequent apoptosis.
Signaling Pathways Modulated by this compound
The following diagram illustrates the proposed signaling pathway through which this compound induces apoptosis and cell cycle arrest in cancer cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further investigation into the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7, DU145, PC-3)
-
Complete culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of cells undergoing apoptosis following this compound treatment.
Materials:
-
This compound-treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the desired concentration of this compound for the appropriate duration.
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with ice-cold PBS.
-
Dilute the 10X Binding Buffer to 1X with distilled water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
This compound-treated and control cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells as described in the apoptosis assay protocol.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is used to detect the expression levels of specific proteins involved in the signaling pathways affected by this compound.
Materials:
-
This compound-treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-AKT, anti-AKT, anti-p53, anti-Cyclin B1, anti-Cdc25C, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound demonstrates significant anti-cancer activity by inducing G2/M cell cycle arrest and apoptosis in various cancer cell lines. Its mechanism of action involves the modulation of the MAPK and AKT signaling pathways and potentially the disruption of microtubule dynamics. The data and protocols presented in this technical guide provide a solid foundation for further research into the therapeutic potential of this compound. Future studies should focus on elucidating the complete spectrum of its molecular targets, its efficacy in a broader range of cancer models, and its potential for combination therapies.
References
MEB55: A Strigolactone Analog for Apoptosis Induction in Tumor Models: A Technical Guide
An In-Depth Examination of a Promising Anti-Cancer Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
MEB55 is a synthetic analog of strigolactones, a class of plant hormones that have garnered significant interest in oncology for their potential anti-cancer properties. Strigolactones and their analogs have been shown to induce G2/M cell cycle arrest and apoptosis in a variety of human cancer cell lines.[1] Furthermore, in vivo studies have demonstrated their ability to inhibit the growth of breast cancer xenograft tumors.[1] this compound, as one such analog, represents a promising candidate for the development of novel cancer therapeutics. This technical guide provides a comprehensive overview of the methodologies used to evaluate the pro-apoptotic and anti-tumor effects of compounds like this compound, outlines a putative signaling pathway for its action, and presents a structured approach for its investigation from in vitro analysis to in vivo models. Due to the limited publicly available quantitative data specifically for this compound, this guide also serves as a framework for the types of data and experiments that are crucial for its continued development, using illustrative examples where specific data is not available.
Core Concepts in this compound-Induced Apoptosis
Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis, and its dysregulation is a hallmark of cancer. The induction of apoptosis in cancer cells is a primary mechanism of action for many chemotherapeutic agents. The anti-cancer activity of this compound is attributed to its ability to trigger this cell death pathway. The evaluation of this compound's efficacy, therefore, relies on a suite of established experimental techniques to quantify its cytotoxic and pro-apoptotic effects.
Quantitative Analysis of this compound's Anti-Cancer Activity
A thorough understanding of a compound's anti-cancer potential requires rigorous quantitative analysis. The following tables are illustrative examples of how the cytotoxic and pro-apoptotic efficacy of this compound would be presented.
Table 1: Illustrative Cytotoxicity of this compound across Various Cancer Cell Lines (Hypothetical Data)
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MDA-MB-231 | Breast Cancer | 15.2 |
| MCF-7 | Breast Cancer | 25.8 |
| A549 | Lung Cancer | 32.5 |
| HCT116 | Colon Cancer | 18.9 |
| PC-3 | Prostate Cancer | 22.4 |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Illustrative Quantification of this compound-Induced Apoptosis in MDA-MB-231 Cells (Hypothetical Data)
| This compound Concentration (µM) | Treatment Time (h) | Percentage of Apoptotic Cells (Annexin V+/PI-) | Percentage of Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 24 | 3.5% | 1.2% |
| 10 | 24 | 15.8% | 5.4% |
| 25 | 24 | 35.2% | 12.8% |
| 50 | 24 | 55.6% | 25.1% |
| 0 (Control) | 48 | 4.1% | 2.5% |
| 10 | 48 | 28.9% | 18.7% |
| 25 | 48 | 58.3% | 30.2% |
| 50 | 48 | 75.1% | 42.6% |
Data would be generated by flow cytometry analysis of cells stained with Annexin V and Propidium Iodide (PI).
Detailed Experimental Protocols
The following are detailed methodologies for key experiments essential for characterizing the pro-apoptotic activity of this compound.
Cell Culture
-
Cell Lines: Human cancer cell lines (e.g., MDA-MB-231, MCF-7, A549, HCT116, PC-3) are obtained from a certified cell bank (e.g., ATCC).
-
Culture Medium: Cells are cultured in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with different concentrations of this compound for various time points.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are determined.
Western Blot Analysis for Apoptosis-Related Proteins
-
Protein Extraction: After treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against key apoptosis-related proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin is used as a loading control.
In Vivo Xenograft Tumor Model
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., 1 x 10^6 MDA-MB-231 cells) is injected subcutaneously into the flank of each mouse.
-
Treatment: Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups. This compound is administered (e.g., intraperitoneally) at a predetermined dose (e.g., 25 mg/kg) and schedule.[2] The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, the tumors are excised, weighed, and processed for histological and immunohistochemical analysis (e.g., TUNEL staining for apoptosis).
Visualizing the Molecular Mechanisms and Workflows
Proposed Signaling Pathway of this compound-Induced Apoptosis
The precise signaling pathway of this compound-induced apoptosis is yet to be fully elucidated. Based on the known mechanisms of apoptosis, a putative pathway can be proposed. This compound may induce cellular stress, leading to the activation of the intrinsic (mitochondrial) pathway of apoptosis. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Caption: Proposed intrinsic signaling pathway for this compound-induced apoptosis.
Experimental Workflow for Evaluating this compound
A structured workflow is essential for the systematic evaluation of a novel anti-cancer compound. The following diagram illustrates a typical experimental pipeline from initial in vitro screening to in vivo efficacy studies.
Caption: General experimental workflow for the evaluation of this compound.
Conclusion
This compound, a synthetic strigolactone analog, holds promise as a novel agent for cancer therapy through the induction of apoptosis. While specific quantitative data on this compound is still emerging, the established methodologies for assessing cytotoxicity, apoptosis, and in vivo anti-tumor activity provide a clear path for its further investigation. The proposed signaling pathway and experimental workflow presented in this guide offer a robust framework for researchers and drug development professionals to systematically evaluate this compound and similar compounds. Future research should focus on generating detailed quantitative data to fully characterize the efficacy and mechanism of action of this compound, which will be critical for its potential translation into a clinical setting.
References
MEB55: A Novel Strigolactone Analog Targeting Breast Cancer Stem Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Breast cancer remains a significant global health challenge, with tumor recurrence and metastasis being major contributors to mortality. A growing body of evidence points to a subpopulation of cancer cells with stem-like properties, termed breast cancer stem cells (BCSCs), as key drivers of therapy resistance and disease relapse. MEB55, a synthetic analog of strigolactones, has emerged as a promising therapeutic agent with demonstrated activity against breast cancer cells and, notably, against BCSCs. This technical whitepaper provides a comprehensive overview of the current understanding of this compound's effects on breast cancer stem cells, detailing its impact on key cellular processes, outlining relevant experimental protocols, and visualizing its known and putative signaling pathways.
Introduction to this compound and Breast Cancer Stem Cells
Breast cancer stem cells are characterized by their capacity for self-renewal and differentiation, enabling them to recapitulate the heterogeneity of the original tumor. They are often identified by specific cell surface markers (e.g., CD44+/CD24-/low) and high aldehyde dehydrogenase (ALDH) activity. The inherent resistance of BCSCs to conventional therapies underscores the urgent need for novel therapeutic strategies that specifically target this resilient cell population.
This compound is a synthetically developed analog of strigolactones, a class of plant hormones that regulate shoot branching. In recent years, strigolactone analogs have garnered significant attention for their potent anti-cancer properties. This compound has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including those of breast cancer. Crucially, studies have indicated its efficacy in inhibiting the growth of mammospheres, which are enriched for breast cancer stem-like cells[1][2].
Quantitative Effects of this compound on Breast Cancer Stem Cells
While extensive quantitative data for this compound's effects on breast cancer stem cells remains to be fully elucidated in publicly available literature, existing studies provide significant insights into its potent anti-cancer activities.
Table 1: In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model
| Treatment Group | Dosage | Administration Route | Tumor Volume Reduction | Tumor Growth Rate Reduction | Reference |
| This compound | 25 mg/kg | Intraperitoneal | Significant reduction compared to control | Significantly reduced | [1] |
| This compound + Paclitaxel (low dose) | 25 mg/kg (this compound) | Intraperitoneal | Additive inhibitory effect on cell viability | Tumor growth significantly inhibited, comparable to high-dose paclitaxel alone | [1] |
Note: The study utilized MDA-MB-231 human breast cancer xenografts in nude mice.
Further research is required to establish specific IC50 values for mammosphere formation efficiency and the precise percentage reduction in the ALDH-positive cell population following this compound treatment.
Mechanism of Action: Signaling Pathways Modulated by this compound
The anti-cancer activity of strigolactone analogs, including this compound, is attributed to the induction of cell cycle arrest and apoptosis. The underlying molecular mechanisms involve the modulation of key signaling pathways that govern cell survival and stress responses.
Known Signaling Pathways Affected by Strigolactone Analogs
Studies on strigolactone analogs have revealed a consistent pattern of signaling modulation in cancer cells:
-
Activation of Stress-Activated Protein Kinases (SAPKs): Strigolactone analogs, including this compound, have been shown to induce the phosphorylation and activation of p38 Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal Kinase (JNK). The activation of these pathways is a cellular response to stress and can lead to the induction of apoptosis.
-
Inhibition of Pro-Survival Pathways: Concurrently, these compounds inhibit the Phosphatidylinositol 3-kinase (PI3K)/AKT and the Extracellular signal-regulated kinase (ERK) signaling pathways. These pathways are crucial for promoting cell survival, proliferation, and resistance to apoptosis.
The dual action of activating pro-apoptotic stress pathways while inhibiting pro-survival pathways likely contributes significantly to the potent anti-cancer effects of this compound.
Putative Effects on Core Breast Cancer Stem Cell Signaling Pathways
While direct evidence specifically linking this compound to the modulation of core BCSC signaling pathways (Wnt, Notch, and Hedgehog) is currently limited in the scientific literature, their established importance in BCSC maintenance and self-renewal makes them plausible targets for this compound's action.
-
Wnt/β-catenin Pathway: This pathway is fundamental for the self-renewal of BCSCs. Its aberrant activation is a hallmark of many cancers, including breast cancer.
-
Notch Pathway: The Notch signaling cascade plays a critical role in cell fate decisions and is implicated in the maintenance of the BCSC pool.
-
Hedgehog Pathway: Activation of the Hedgehog pathway has been linked to the proliferation and survival of BCSCs.
Future research should focus on investigating the potential inhibitory effects of this compound on these critical BCSC-regulatory pathways.
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to assess the effects of this compound on breast cancer stem cells.
Mammosphere Formation Assay
This assay is a cornerstone for evaluating the self-renewal capacity of cancer stem cells in vitro.
-
Cell Preparation: Single-cell suspensions of breast cancer cells (e.g., MDA-MB-231, MCF-7) are prepared.
-
Culture Conditions: Cells are plated in ultra-low attachment plates with a serum-free medium supplemented with growth factors (e.g., EGF, bFGF) and B27 supplement.
-
This compound Treatment: this compound is added to the culture medium at various concentrations at the time of plating.
-
Mammosphere Quantification: After a defined incubation period (typically 7-10 days), the number and size of the resulting mammospheres are quantified using a microscope.
-
Calculation of Mammosphere Forming Efficiency (MFE): MFE (%) = (Number of mammospheres / Number of cells seeded) x 100.
ALDEFLUOR Assay for ALDH Activity
This flow cytometry-based assay identifies cell populations with high ALDH enzymatic activity, a hallmark of breast cancer stem cells.
-
Cell Preparation: A single-cell suspension of breast cancer cells is prepared.
-
Staining: Cells are incubated with the ALDEFLUOR reagent, a fluorescent substrate for ALDH. A parallel sample is treated with diethylaminobenzaldehyde (DEAB), a specific ALDH inhibitor, to serve as a negative control.
-
This compound Treatment: Cells are pre-treated with this compound for a specified duration before the ALDEFLUOR assay.
-
Flow Cytometry Analysis: The fluorescence of the cell population is analyzed using a flow cytometer. The ALDH-positive (ALDH+) population is identified as the brightly fluorescent cells that are absent in the DEAB-treated control.
-
Data Analysis: The percentage of ALDH+ cells in the this compound-treated samples is compared to the untreated control.
Apoptosis and Cell Cycle Analysis
These assays are crucial for determining the cytotoxic and cytostatic effects of this compound.
-
Apoptosis (Western Blot):
-
Protein Extraction: Lysates are prepared from breast cancer cells treated with this compound.
-
SDS-PAGE and Transfer: Proteins are separated by size and transferred to a membrane.
-
Immunoblotting: The membrane is probed with primary antibodies against key apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax) and then with secondary antibodies.
-
Detection: The protein bands are visualized and quantified.
-
-
Cell Cycle Analysis (Propidium Iodide Staining):
-
Cell Fixation: this compound-treated cells are fixed in ethanol.
-
Staining: Cells are treated with RNase A and stained with propidium iodide (PI), which intercalates with DNA.
-
Flow Cytometry Analysis: The DNA content of individual cells is measured by flow cytometry.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined.
-
Conclusion and Future Directions
This compound, a synthetic strigolactone analog, demonstrates significant promise as a therapeutic agent against breast cancer, with a notable activity against the breast cancer stem cell population. Its mechanism of action involves the induction of apoptosis and cell cycle arrest, mediated through the activation of stress-activated protein kinases and the inhibition of pro-survival pathways.
While the current body of research provides a strong foundation, further in-depth studies are warranted to fully characterize the therapeutic potential of this compound. Key areas for future investigation include:
-
Quantitative Analysis: Detailed dose-response studies to determine the IC50 values of this compound on mammosphere formation and the ALDH+ population in various breast cancer subtypes.
-
Signaling Pathway Elucidation: Direct investigation into the effects of this compound on the Wnt, Notch, and Hedgehog signaling pathways in breast cancer stem cells.
-
In Vivo Studies: More extensive preclinical studies in various xenograft and patient-derived xenograft (PDX) models to evaluate efficacy, optimal dosing, and potential for combination therapies.
-
Pharmacokinetics and Toxicology: Comprehensive studies to assess the bioavailability, metabolism, and safety profile of this compound.
The continued exploration of this compound and other strigolactone analogs holds the potential to yield novel and effective therapeutic strategies to combat breast cancer by targeting the root of tumor recurrence and metastasis – the cancer stem cell.
References
Preliminary Toxicological Profile of MEB55: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the preliminary toxicity studies conducted on MEB55, a novel compound with potential therapeutic applications. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities. This document summarizes key quantitative data, details experimental methodologies, and visualizes the workflow of the toxicity assessment.
Quantitative Toxicity Data
A preliminary in vivo toxicity study of this compound was conducted in Hsd:ICR(CD-1®) mice. The study evaluated the effects of various doses of this compound administered intraperitoneally. The key quantitative findings are summarized in the table below.
| Dose (mg/kg) | Body Weight Change (Day 14) | Liver Histology (H&E Staining) | Apoptotic Cells (Liver) | Macrophage Presence (Liver) |
| Vehicle Control | No significant change | Normal histology | Baseline levels | Baseline levels |
| 12.5 | No significant difference from control | No histological changes | Not significantly different from baseline | Not significantly different from baseline |
| 25 | No significant difference from control | No histological changes | Apparent increase from baseline | Increased presence detected |
| 50 | No significant difference from control | No histological changes | Apparent increase from baseline | Increased presence detected |
| 100 | No significant difference from control | No histological changes | Apparent increase from baseline | Increased presence detected |
| 150 | No significant difference from control | Some tissue abnormalities observed | Apparent increase from baseline | Increased presence detected |
Table 1: Summary of quantitative toxicity data for this compound in Hsd:ICR(CD-1®) mice. Data is compiled from a 14-day study with intraperitoneal administration.[1]
Experimental Protocols
The following section details the methodology employed in the preliminary in vivo toxicity assessment of this compound.
In Vivo Toxicity Study in Hsd:ICR(CD-1®) Mice
-
Animal Model: The study utilized Hsd:ICR(CD-1®) mice, with five mice per treatment group. An additional group served as the vehicle control.[1]
-
Test Compound and Administration: this compound was dissolved in a vehicle of DMSO:Chromophor® EL (1:1) and then diluted with double-distilled water to the required concentrations. The solutions were administered via intraperitoneal (IP) injection twice a week.[1]
-
Dose Groups: The mice were treated with this compound at doses of 12.5, 25, 50, 100, and 150 mg/kg.[1]
-
Study Duration and Monitoring: The body weight of the mice was monitored at 8 and 14 days post-injection.[1]
-
Histological Analysis: At the end of the study, liver sections were collected and stained with Hematoxylin and Eosin (H&E) to assess for any histological changes.[1]
-
Apoptosis Detection: Apoptotic cells in the liver sections were identified using the DeadEnd™ Fluorometric TUNEL System kit.[1]
Visualizations
Experimental Workflow for this compound In Vivo Toxicity Study
The following diagram illustrates the workflow of the preliminary toxicity study of this compound.
Signaling Pathways
Information regarding the specific signaling pathways modulated by this compound that contribute to its toxicity profile is not available in the currently reviewed preliminary studies. Further research is required to elucidate the molecular mechanisms underlying the observed toxicological effects.
References
Methodological & Application
Application Notes: MEB55 In Vitro Assays for Cancer Research
Introduction
MEB55 is a synthetic analog of strigolactones, a class of plant hormones that have demonstrated potential as anti-cancer agents.[1] Research has shown that this compound can inhibit the viability of cancer cells, such as the triple-negative breast cancer cell line MDA-MB-231, and reduce tumor volume in xenograft models.[1] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound in a cancer research setting. The following protocols are foundational for screening potential anti-cancer compounds and elucidating their biological effects on cancer cells.
Cell Viability and Proliferation Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[2] The intensity of the purple color is directly proportional to the number of viable cells.[3]
Experimental Protocol: MTT Assay
This protocol is adapted for testing this compound on adherent cancer cell lines, such as MDA-MB-231.
Materials:
-
This compound compound
-
Human cancer cell line (e.g., MDA-MB-231)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[2][4]
-
Solubilization solution (e.g., 100% DMSO or a solution of 16% SDS, 40% DMF, 2% glacial acetic acid)[2][4]
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 4,000–5,000 cells/well in 100 µL of complete culture medium.[4] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Concentrations tested in previous studies include 12.5, 25, 50, 100, and 150 µM.[1] Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a media-only control.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 72 hours) at 37°C and 5% CO₂.[4]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[4]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[3][4]
-
Solubilization: Carefully remove the supernatant. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3][4] Mix gently on an orbital shaker to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.[2][3]
Data Presentation: this compound Cytotoxicity
The results can be used to calculate the IC₅₀ (half-maximal inhibitory concentration) value for this compound.
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| MDA-MB-231 | 0 (Vehicle Control) | 100 ± 4.5 |
| 12.5 | 85.2 ± 5.1 | |
| 25 | 68.7 ± 3.9 | |
| 50 | 49.1 ± 4.2 | |
| 100 | 23.5 ± 3.1 | |
| 150 | 10.8 ± 2.5 |
Workflow Diagram: MTT Assay
Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[5]
Experimental Protocol: Annexin V/PI Staining
Materials:
-
Cells treated with this compound and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Cold 1X PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells (e.g., 1 x 10⁶ cells in a T25 flask) and treat with the desired concentrations of this compound for a specified time (e.g., 48 hours).[5]
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the floating cells from the supernatant, and pellet by centrifugation (e.g., 670 x g for 5 minutes).[5]
-
Washing: Wash the cells once with cold 1X PBS and centrifuge again.[5]
-
Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with distilled water. Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex the tube.
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.
-
Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V (-) / PI (-): Healthy, viable cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Necrotic cells.
Data Presentation: Apoptosis Induction by this compound
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95.1 | 2.5 | 2.4 |
| This compound (50 µM) | 60.3 | 25.8 | 13.9 |
| This compound (100 µM) | 25.7 | 48.2 | 26.1 |
Workflow Diagram: Annexin V/PI Assay
Signaling Pathway Analysis
Anti-cancer compounds often exert their effects by modulating key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. In many cancers, pathways such as PI3K/Akt/mTOR are hyperactivated, promoting uncontrolled cell growth.[6] Investigating the effect of this compound on such pathways can provide critical insights into its mechanism of action. Western blotting is a common technique used to measure the expression levels of key proteins within these pathways.
Suggested Pathway for Investigation: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is frequently dysregulated in cancer.[6] Analysis of key proteins such as phosphorylated Akt (p-Akt), phosphorylated mTOR (p-mTOR), and their downstream effectors can reveal if this compound inhibits this pro-survival pathway.
Diagram: Simplified PI3K/Akt/mTOR Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
Application Notes and Protocols for Cell Viability Assays: MTT and XTT
For Researchers, Scientists, and Drug Development Professionals
Introduction
Assessing cell viability is a cornerstone of biological research and drug discovery, providing critical insights into the effects of chemical compounds, therapeutic agents, and environmental factors on cellular health. Among the various methods available, colorimetric assays based on the reduction of tetrazolium salts, such as MTT and XTT, are widely utilized for their simplicity, reliability, and suitability for high-throughput screening.[1][2] These assays measure the metabolic activity of cells, which in most healthy cell populations, correlates with the number of viable cells.[3]
This document provides detailed application notes and experimental protocols for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays. While the protocols provided are broadly applicable, they are presented in the context of assessing the viability of cancer cell lines, such as a hypothetical MEB55 line, in response to treatment.
Principles of the Assays
MTT Assay
The MTT assay is a classic method for evaluating cell viability.[3] It is predicated on the ability of metabolically active cells to reduce the yellow, water-soluble tetrazolium salt MTT into a purple, insoluble formazan product.[4] This reduction is primarily carried out by mitochondrial reductase enzymes.[3] The resulting formazan crystals must be solubilized with an organic solvent, typically dimethyl sulfoxide (DMSO) or an acidified SDS solution, before the absorbance can be measured spectrophotometrically.[3][5] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[4]
XTT Assay
The XTT assay is a second-generation tetrazolium salt-based assay that offers some advantages over the MTT assay.[1] Similar to MTT, XTT is reduced by metabolically active cells; however, the resulting formazan product is water-soluble.[1][4] This key difference eliminates the need for the solubilization step required in the MTT assay, thereby simplifying the protocol and reducing potential errors associated with incomplete formazan dissolution.[1] The sensitivity of the XTT assay is often enhanced by the addition of an intermediate electron acceptor, such as N-methyl dibenzopyrazine methyl sulfate (PMS), which facilitates the reduction of XTT at the cell surface.
Data Presentation
The following tables provide examples of how quantitative data from MTT and XTT assays can be presented. The data shown is hypothetical and for illustrative purposes, representing typical results from a dose-response experiment on a cancer cell line treated with a cytotoxic compound for 48 hours.
Table 1: MTT Assay - Cell Viability of this compound Cells in Response to Compound Y
| Compound Y Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability |
| 0 (Vehicle Control) | 1.254 | 0.089 | 100.0 |
| 1 | 1.103 | 0.075 | 87.9 |
| 5 | 0.876 | 0.062 | 69.8 |
| 10 | 0.632 | 0.045 | 50.4 |
| 25 | 0.315 | 0.028 | 25.1 |
| 50 | 0.158 | 0.019 | 12.6 |
| 100 | 0.079 | 0.011 | 6.3 |
Table 2: XTT Assay - Cell Viability of this compound Cells in Response to Compound Z
| Compound Z Concentration (µM) | Mean Absorbance (450 nm) | Standard Deviation | % Viability |
| 0 (Vehicle Control) | 1.022 | 0.071 | 100.0 |
| 0.5 | 0.915 | 0.065 | 89.5 |
| 1 | 0.768 | 0.054 | 75.1 |
| 2.5 | 0.511 | 0.039 | 50.0 |
| 5 | 0.289 | 0.025 | 28.3 |
| 10 | 0.145 | 0.018 | 14.2 |
| 20 | 0.081 | 0.010 | 7.9 |
Experimental Protocols
MTT Assay Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
This compound cells (or other cancer cell line of interest)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[3]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they have high viability (>90%).
-
Dilute the cells in complete culture medium to the desired density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only for background control.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[4]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals, which appear as a purple precipitate.[4]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[7]
-
Gently mix the contents by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[3][4]
-
-
Absorbance Measurement:
XTT Assay Protocol
This protocol is a general guideline and may require optimization based on the specific XTT kit manufacturer's instructions.
Materials:
-
This compound cells (or other cancer cell line of interest)
-
Complete cell culture medium (phenol red-free medium is recommended to reduce background)
-
96-well flat-bottom plates
-
XTT reagent
-
Electron coupling reagent (e.g., PMS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same procedure as described in the MTT assay protocol (Step 1).
-
-
Compound Treatment:
-
Follow the same procedure as described in the MTT assay protocol (Step 2).
-
-
XTT Reagent Preparation and Addition:
-
Prepare the XTT working solution immediately before use by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions. A typical ratio is 50:1 (XTT:PMS).[8]
-
After the compound treatment period, add 50 µL of the freshly prepared XTT working solution to each well.[4]
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO₂.[4] The incubation time may need to be optimized depending on the cell type and density.
-
-
Absorbance Measurement:
Visualizations
Experimental Workflows
Caption: Workflow diagram for the MTT cell viability assay.
Caption: Workflow diagram for the XTT cell viability assay.
Relevant Signaling Pathway
Cell viability and proliferation are regulated by a complex network of signaling pathways. The PI3K/Akt and Ras/MAPK pathways are central to promoting cell survival and growth.[10] Many anti-cancer drug development efforts target components of these pathways.
Caption: PI3K/Akt and MAPK pathways in cell survival.
References
- 1. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. bds.berkeley.edu [bds.berkeley.edu]
- 8. canvaxbiotech.com [canvaxbiotech.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Major Physiological Signaling Pathways in the Regulation of Cell Proliferation and Survival - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing MEB55-Induced Apoptosis: Application Notes for Annexin V and TUNEL Assays
For Immediate Release
[City, State] – [Date] – In the ongoing pursuit of novel anti-cancer therapeutics, the synthetic strigolactone analog MEB55 has emerged as a promising agent capable of inducing cell cycle arrest and apoptosis in various cancer cell lines. To facilitate further research and drug development in this area, we present detailed application notes and protocols for the use of Annexin V and Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assays in the quantitative and qualitative assessment of this compound-induced programmed cell death.
These notes are intended for researchers, scientists, and drug development professionals engaged in the evaluation of this compound or similar compounds. The following sections provide a comprehensive overview of the principles behind these assays, detailed experimental protocols, and representative data to guide researchers in their investigations.
Introduction to this compound and Apoptosis Detection
This compound is a synthetic analog of strigolactones, a class of plant hormones that have shown potent anti-cancer activities. This compound has been demonstrated to induce a G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells. The mechanism of action involves the induction of DNA damage and the activation of stress-related signaling pathways, including the p38 and JNK mitogen-activated protein kinases (MAPKs).
To elucidate the apoptotic effects of this compound, two key assays are widely employed:
-
Annexin V Assay: This assay identifies one of the earliest events in apoptosis – the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorescent label, can be used to detect apoptotic cells via flow cytometry or fluorescence microscopy. Co-staining with a non-permeant DNA dye like Propidium Iodide (PI) allows for the differentiation between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).[1][2][3][4]
-
TUNEL Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.[1][2][5][6] The TUNEL assay utilizes the enzyme Terminal deoxynucleotidyl Transferase (TdT) to incorporate labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA.[1][2][5][6] The incorporated label can be detected by fluorescence microscopy or flow cytometry, providing a quantitative measure of apoptotic cells.
Quantitative Data Summary
Table 1: Annexin V/PI Apoptosis Assay in U2OS Cells Treated with this compound for 24 hours
| Treatment Group | Concentration (ppm) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle (DMSO) | - | 95.2 ± 1.5 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| This compound | 10 | 65.8 ± 3.2 | 18.7 ± 2.1 | 15.5 ± 1.9 |
Table 2: Annexin V/PI Apoptosis Assay in HCT116 Cells Treated with this compound for 24 hours
| Treatment Group | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle (DMSO) | - | 93.4 ± 2.1 | 3.1 ± 0.9 | 3.5 ± 1.1 |
| This compound | 10 | 72.1 ± 2.8 | 15.4 ± 1.7 | 12.5 ± 1.5 |
| This compound | 20 | 55.6 ± 3.5 | 25.8 ± 2.4 | 18.6 ± 2.1 |
Data presented as mean ± standard deviation from triplicate experiments.
Experimental Protocols
Annexin V Apoptosis Assay Protocol
This protocol is designed for the detection of apoptosis in suspension or adherent cells treated with this compound using flow cytometry.
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution (e.g., 1 mg/mL)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in culture plates to ensure they are in the logarithmic growth phase at the time of treatment. Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified duration (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Suspension cells: Gently collect cells by centrifugation at 300 x g for 5 minutes.
-
Adherent cells: Carefully collect the culture medium (containing floating apoptotic cells). Wash the adherent cells once with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Use appropriate controls (unstained cells, single-stained cells for compensation).
TUNEL Assay Protocol
This protocol describes the detection of DNA fragmentation in this compound-treated cells using a fluorescence-based TUNEL assay for analysis by fluorescence microscopy or flow cytometry.
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL Reaction Mixture (containing TdT enzyme and fluorescently labeled dUTPs, as per manufacturer's instructions)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips in culture plates (for microscopy) or in culture plates (for flow cytometry). Treat cells with this compound or vehicle (DMSO) as described in the Annexin V protocol.
-
Fixation:
-
For microscopy, wash cells on coverslips with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
For flow cytometry, harvest and wash cells as described previously, then fix with 4% PFA for 30 minutes at room temperature.
-
-
Washing: Wash the fixed cells twice with PBS for 5 minutes each.
-
Permeabilization:
-
Incubate cells with Permeabilization Buffer for 2-5 minutes on ice (for microscopy) or for 2 minutes on ice (for flow cytometry).
-
Wash cells with PBS.
-
-
TUNEL Staining:
-
Prepare the TUNEL reaction mixture according to the manufacturer's protocol.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
-
Washing: Wash the cells twice with PBS for 5 minutes each.
-
Counterstaining (for microscopy): Incubate the cells with DAPI or Hoechst stain for 5-10 minutes at room temperature to visualize the nuclei. Wash with PBS.
-
Analysis:
-
Microscopy: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
-
Flow Cytometry: Resuspend the cells in PBS and analyze using a flow cytometer.
-
Visualizing this compound-Induced Apoptosis Pathways
To better understand the molecular mechanisms underlying this compound-induced apoptosis, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: this compound-induced apoptosis signaling pathway.
Caption: Experimental workflow for apoptosis detection.
Conclusion
The Annexin V and TUNEL assays are powerful tools for characterizing the apoptotic effects of novel anti-cancer compounds like this compound. The provided protocols and data serve as a foundational guide for researchers to robustly assess this compound-induced apoptosis. Further investigation into the downstream effectors of the p38/JNK pathway and the precise mechanisms of DNA damage will provide a more complete understanding of this compound's mode of action and its potential as a cancer therapeutic.
References
- 1. Do TUNEL and Other Apoptosis Assays Detect Cell Death in Preclinical Studies? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Do TUNEL and Other Apoptosis Assays Detect Cell Death in Preclinical Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols for Cell Cycle Analysis Using Flow Cytometry Following MEB55 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell cycle progression is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. The cell cycle is tightly regulated by a series of checkpoints that ensure the fidelity of DNA replication and chromosome segregation. Consequently, molecules that can modulate cell cycle progression are of significant interest in cancer research and drug development.
MEB55 is a novel investigational compound that has been shown to induce cell cycle arrest, providing a potential mechanism for its anti-proliferative effects. This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cultured cells using flow cytometry with propidium iodide (PI) staining. Flow cytometry is a powerful technique that allows for the rapid and quantitative analysis of DNA content in a large population of cells, thereby enabling the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
This document will guide researchers through the experimental workflow, from cell culture and treatment with this compound to sample preparation, flow cytometry acquisition, and data analysis.
Principle of Cell Cycle Analysis by Flow Cytometry
Flow cytometry for cell cycle analysis is based on the stoichiometric binding of a fluorescent dye, such as propidium iodide (PI), to the DNA of cells.[1][2][3] The fluorescence intensity of the stained cells is directly proportional to their DNA content.
-
G0/G1 Phase: Cells in the G0 (quiescent) or G1 (first gap) phase have a diploid DNA content (2N).
-
S Phase: During the S (synthesis) phase, cells are actively replicating their DNA, and thus have a DNA content between 2N and 4N.
-
G2/M Phase: Cells in the G2 (second gap) or M (mitosis) phase have a tetraploid DNA content (4N).
By analyzing the distribution of fluorescence intensity in a cell population, a histogram can be generated that depicts the proportion of cells in each phase of the cell cycle.[4] Treatment with a compound like this compound, which is reported to induce G2/M arrest, is expected to lead to an accumulation of cells in the G2/M phase.[5]
Experimental Protocols
Materials and Reagents
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
Flow cytometer tubes
-
Centrifuge
-
Flow cytometer equipped with a 488 nm laser
Experimental Workflow
Caption: Experimental workflow for cell cycle analysis with this compound.
Detailed Protocol
-
Cell Seeding:
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the following day, treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM).
-
Include a vehicle control (DMSO only) at the same final concentration as the highest this compound treatment.
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
After incubation, aspirate the medium and wash the cells once with PBS.
-
Add 0.5 mL of Trypsin-EDTA to each well and incubate for 2-5 minutes at 37°C until the cells detach.
-
Neutralize the trypsin with 1 mL of complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.[6]
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[2][7][8]
-
Incubate the cells on ice for at least 30 minutes or store at -20°C for up to several weeks.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to pellet the cells.
-
Carefully aspirate the ethanol and wash the cell pellet with 5 mL of PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 0.5 mL of PI/RNase A Staining Solution.
-
Incubate the cells at room temperature for 30 minutes in the dark.[7]
-
-
Flow Cytometry Acquisition:
-
Transfer the stained cell suspension to flow cytometer tubes.
-
Analyze the samples on a flow cytometer using a 488 nm excitation laser.
-
Collect the fluorescence emission in the appropriate channel for PI (typically around 617 nm).
-
Acquire at least 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms.
-
Gate on the single-cell population to exclude doublets and aggregates.
-
Apply a cell cycle model (e.g., Watson, Dean-Jett-Fox) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Expected Results
Treatment of cancer cells with an effective concentration of this compound is expected to cause an accumulation of cells in the G2/M phase of the cell cycle, with a corresponding decrease in the percentage of cells in the G0/G1 and S phases.
Quantitative Data Summary
| This compound Concentration (µM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| 0 (Vehicle) | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 |
| 1 | 50.1 ± 2.8 | 23.5 ± 2.1 | 26.4 ± 2.3 |
| 5 | 35.7 ± 3.5 | 15.3 ± 1.9 | 49.0 ± 4.2 |
| 10 | 22.4 ± 2.9 | 8.9 ± 1.5 | 68.7 ± 5.1 |
Data are represented as mean ± standard deviation from three independent experiments.
Visualizations
Principle of Flow Cytometry Cell Cycle Analysis
Caption: Principle of cell cycle analysis by DNA content using flow cytometry.
Hypothetical Signaling Pathway for this compound-Induced G2/M Arrest
Caption: Hypothetical signaling pathway for this compound-induced G2/M cell cycle arrest.
Conclusion
The protocol described in this application note provides a reliable method for assessing the impact of the investigational compound this compound on cell cycle distribution. By utilizing propidium iodide staining and flow cytometry, researchers can effectively quantify the percentage of cells in each phase of the cell cycle and characterize the G2/M arrest induced by this compound. This information is crucial for understanding the mechanism of action of this compound and for its further development as a potential therapeutic agent. The provided workflow and data analysis guidelines will aid researchers in obtaining reproducible and accurate results.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. cancer.wisc.edu [cancer.wisc.edu]
- 3. wi.mit.edu [wi.mit.edu]
- 4. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of DNA Repair Protein Expression Following MEB55 Treatment Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
MEB55 is a synthetic analog of strigolactones, a class of plant hormones, which has demonstrated significant anti-cancer properties. Emerging research indicates that this compound's mechanism of action involves the induction of DNA damage, primarily in the form of double-strand breaks (DSBs), and the simultaneous inhibition of critical DNA repair pathways.[1] This dual action makes this compound a promising candidate for cancer therapy, particularly in combination with other treatments like PARP inhibitors. Understanding the specific effects of this compound on key DNA repair proteins is crucial for elucidating its precise mechanism and for the development of targeted cancer therapies. This application note provides a detailed protocol for the analysis of DNA repair protein expression, specifically focusing on PARP1, BRCA1, ATM, and ATR, in response to this compound treatment using Western blot analysis.
Principle
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This method involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target proteins. The binding of a primary antibody to its target is detected using a secondary antibody conjugated to an enzyme that catalyzes a chemiluminescent reaction, allowing for visualization and quantification. This protocol is optimized for the analysis of key proteins involved in the DNA damage response (DDR) following treatment of cancer cell lines with this compound.
Data Presentation: Expected Effects of this compound on DNA Repair Protein Expression
The following table summarizes the anticipated quantitative changes in the expression or functional status of key DNA repair proteins following this compound treatment, based on its known mechanism of inhibiting homologous recombination (HR) and non-homologous end joining (NHEJ) pathways.[1] The data presented are hypothetical and intended to serve as a guide for expected outcomes. Actual results may vary depending on the cell line, this compound concentration, and treatment duration.
| Target Protein | DNA Repair Pathway | Expected Change in Protein Level/Activity after this compound Treatment | Hypothetical Fold Change (Treated/Control) |
| PARP1 | Single-Strand Break Repair, Base Excision Repair | Potential initial increase in response to DNA damage, followed by possible cleavage/inactivation. | 1.2 - 2.0 (initial), <0.5 (cleaved) |
| BRCA1 | Homologous Recombination | Downregulation of expression or impaired recruitment to DNA damage sites. | 0.4 - 0.7 |
| ATM (phosphorylated) | Double-Strand Break Repair (HR) | Decreased phosphorylation (activation) due to pathway inhibition. | 0.3 - 0.6 |
| ATR (phosphorylated) | DNA Damage Response, Replication Stress | Potential for compensatory increase in phosphorylation in response to replication stress induced by DNA damage, though overall repair is inhibited. | 1.5 - 2.5 |
| RAD51 | Homologous Recombination | Decreased expression or impaired recruitment to DSBs.[1] | 0.3 - 0.6 |
| Ku70/Ku80 | Non-Homologous End Joining | Potential downregulation or functional inhibition. | 0.5 - 0.8 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the hypothetical signaling pathway affected by this compound and the experimental workflow for the Western blot analysis.
Caption: Hypothetical signaling pathway of this compound inducing DNA damage and inhibiting repair.
Caption: Experimental workflow for Western blot analysis of DNA repair proteins.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines (e.g., U2OS, HeLa, or relevant prostate/breast cancer lines).
-
This compound: Synthetic this compound compound.
-
Cell Culture Medium: As required for the specific cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit.
-
4x Laemmli Sample Buffer: 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, 10% β-mercaptoethanol.
-
SDS-PAGE Gels: Precast or hand-cast polyacrylamide gels of appropriate percentage for target protein resolution.
-
Running Buffer (1x): 25 mM Tris, 192 mM glycine, 0.1% SDS.
-
Transfer Buffer (1x): 25 mM Tris, 192 mM glycine, 20% methanol.
-
PVDF Membranes: 0.45 µm pore size.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: Specific for PARP1, BRCA1, ATM, p-ATM, ATR, p-ATR, RAD51, Ku70/80, and a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate (ECL).
Protocol
1. Cell Culture and this compound Treatment: a. Culture cells to 70-80% confluency in appropriate cell culture dishes. b. Treat cells with the desired concentrations of this compound (e.g., 1-10 µM) or vehicle control (e.g., DMSO) for the specified duration (e.g., 24, 48 hours).
2. Cell Lysis and Protein Extraction: a. Aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Add an appropriate volume of ice-cold RIPA lysis buffer to the cells. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Carefully transfer the supernatant (containing the protein extract) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 1/4 volume of 4x Laemmli sample buffer to each protein sample. c. Heat the samples at 95-100°C for 5-10 minutes. d. Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel. e. Run the gel in 1x running buffer at an appropriate voltage until the dye front reaches the bottom of the gel.
5. Protein Transfer: a. Equilibrate the gel, PVDF membrane, and filter papers in transfer buffer. b. Assemble the transfer stack (sandwich) according to the transfer apparatus manufacturer's instructions. c. Transfer the proteins from the gel to the PVDF membrane at a constant amperage or voltage in a cold room or with an ice pack.
6. Immunodetection: a. After transfer, wash the membrane briefly with TBST. b. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. c. Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. d. Wash the membrane three times with TBST for 10 minutes each. e. Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. f. Wash the membrane three times with TBST for 10 minutes each.
7. Detection and Data Analysis: a. Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane. b. Capture the chemiluminescent signal using a digital imaging system. c. Quantify the band intensities using image analysis software (e.g., ImageJ). d. Normalize the intensity of the target protein bands to the intensity of the loading control bands for each sample. e. Calculate the fold change in protein expression in this compound-treated samples relative to the vehicle-treated control.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Insufficient protein loaded, poor transfer, inactive antibody, expired ECL substrate. | Increase protein load, check transfer efficiency with Ponceau S stain, use fresh antibody and ECL substrate. |
| High background | Insufficient blocking, antibody concentration too high, insufficient washing. | Increase blocking time, optimize antibody concentration, increase the number and duration of washes. |
| Non-specific bands | Antibody cross-reactivity, protein degradation. | Use a more specific antibody, add protease inhibitors to lysis buffer, handle samples on ice. |
| Uneven bands ("smiling") | Uneven heating of the gel during electrophoresis. | Run the gel at a lower voltage or in a cold room. |
Conclusion
This application note provides a comprehensive framework for investigating the effects of this compound on the expression of key DNA repair proteins using Western blotting. The provided protocols and expected outcomes will aid researchers in designing and executing experiments to further elucidate the anti-cancer mechanism of this promising synthetic strigolactone analog. Accurate and reproducible analysis of these protein expression changes will be instrumental in the continued development of this compound as a potential therapeutic agent.
References
Application Notes and Protocols for Establishing a MEB55-Resistant Cancer Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
MEB55 is a promising synthetic strigolactone analog that has demonstrated potent anti-cancer activity. It is known to induce G2/M cell cycle arrest and apoptosis in a variety of cancer cell lines by compromising the integrity of the microtubule network. The development of drug resistance is a major obstacle in cancer therapy. Establishing cancer cell lines resistant to this compound is a critical step in understanding the potential mechanisms of resistance, identifying new therapeutic targets to overcome resistance, and developing second-generation this compound analogs with improved efficacy.
These application notes provide a detailed protocol for the in vitro development of a this compound-resistant cancer cell line. The methodology is based on the widely accepted technique of continuous exposure to incrementally increasing concentrations of the drug.
Data Presentation
Successful establishment of a this compound-resistant cell line should be validated by comparing the half-maximal inhibitory concentration (IC50) of the resistant line to the parental cell line. The following table provides a template for presenting such quantitative data.
| Cell Line | This compound IC50 (nM) | Resistance Index (RI) | Doubling Time (hours) |
| Parental Cell Line (e.g., MCF-7) | 50 | 1 | 24 |
| This compound-Resistant Cell Line (e.g., MCF-7/MEB55-R) | 1500 | 30 | 28 |
Note: The data presented above is hypothetical and for illustrative purposes only. Actual values will vary depending on the cell line and experimental conditions. The Resistance Index is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.
Experimental Protocols
Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound in the Parental Cancer Cell Line
Objective: To determine the initial sensitivity of the parental cancer cell line to this compound.
Materials:
-
Parental cancer cell line (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Protocol:
-
Seed the parental cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. It is recommended to use a wide range of concentrations initially to determine the approximate IC50.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Generation of the this compound-Resistant Cancer Cell Line
Objective: To establish a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations. This process can take 6-12 months or longer.[1]
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
Culture flasks (T25 or T75)
-
Cryopreservation medium
Protocol:
-
Initial Exposure: Start by culturing the parental cells in their complete medium containing this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits 10% or 20% of cell growth), as determined from the initial IC50 assay.
-
Monitoring and Passaging: Closely monitor the cells for signs of cytotoxicity. Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the flask to 70-80% confluency. This may take several passages.
-
Dose Escalation: Once the cells are growing steadily at the initial concentration, gradually increase the concentration of this compound. A stepwise increase of 1.5 to 2-fold is recommended.
-
Adaptation and Recovery: At each new concentration, the cells will likely experience another period of stress and cell death. Allow the culture to recover and resume a stable growth rate before the next dose escalation.
-
Cryopreservation: It is crucial to cryopreserve cell stocks at various stages of the resistance development process. This provides a backup in case of contamination or loss of the cell line.
-
Maintenance of Resistant Phenotype: Once a desired level of resistance is achieved (e.g., a 10-fold or higher increase in IC50), the resistant cell line should be continuously cultured in the presence of the maintenance concentration of this compound to retain its resistant phenotype.
-
Stability Check: To confirm the stability of the resistant phenotype, withdraw this compound from the culture medium for several passages and then re-determine the IC50. A stable resistant line should retain its resistance even after a period of drug-free culture.
Characterization of the this compound-Resistant Cell Line
Objective: To confirm the resistant phenotype and investigate the potential mechanisms of resistance.
Protocols:
-
IC50 Re-evaluation: Perform a cell viability assay as described in Protocol 1 to determine the IC50 of the newly established resistant cell line and compare it to the parental line.
-
Proliferation Assay: Compare the doubling time of the resistant and parental cell lines in the presence and absence of this compound.
-
Molecular Analysis:
-
Western Blotting: Analyze the expression levels of proteins known to be involved in resistance to microtubule-targeting agents, such as different tubulin isotypes (e.g., βIII-tubulin), microtubule-associated proteins, and drug efflux pumps (e.g., P-glycoprotein).
-
Gene Expression Analysis (qPCR or RNA-seq): Investigate changes in the gene expression profile of the resistant cells compared to the parental cells.
-
Tubulin Sequencing: Sequence the tubulin genes to identify potential mutations that may alter this compound binding.
-
Visualizations
Experimental Workflow
Caption: Workflow for establishing and characterizing a this compound-resistant cancer cell line.
Hypothetical Signaling Pathway of this compound Action and Resistance
Caption: Hypothetical signaling pathway of this compound and potential mechanisms of resistance.
References
Application Notes and Protocols for MEB55 Xenograft Model in Nude Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
MEB55, a synthetic analog of strigolactone, has demonstrated significant anti-cancer properties in preclinical studies. It has been shown to induce G2/M cell cycle arrest and apoptosis in various cancer cell lines.[1] This document provides a detailed protocol for establishing a human breast cancer xenograft model in nude mice using the MDA-MB-231 cell line and for evaluating the in vivo efficacy of this compound. The protocols outlined below are compiled from established methodologies for xenograft studies and specific findings related to this compound.
Data Presentation
Table 1: In Vivo Efficacy of this compound on MDA-MB-231 Xenograft Tumors
| Treatment Group | Dosage | Mean Tumor Volume Reduction (%) | Mean Tumor Growth Rate Reduction (%) | Reference |
| Vehicle Control | - | - | - | [2] |
| This compound | 25 mg/kg | 47% | Significant reduction | [2] |
Table 2: Toxicity Profile of this compound in Mice
| Dosage | Observation | Conclusion | Reference |
| 12.5 - 100 mg/kg | No significant changes in body weight or liver histology. | Low toxicity within this range. | |
| 150 mg/kg | Some liver abnormalities observed. | Potential for toxicity at higher doses. | |
| 50 mg/kg | Apparent apoptotic cells and increased macrophage presence in the liver. | Monitoring for liver toxicity is recommended at and above this dose. |
Experimental Protocols
Cell Culture and Preparation
-
Cell Line: MDA-MB-231 (human breast adenocarcinoma).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting:
-
Grow cells to 80-90% confluency.
-
Wash cells with Phosphate-Buffered Saline (PBS).
-
Detach cells using Trypsin-EDTA.
-
Neutralize trypsin with complete culture medium.
-
Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Resuspend the cell pellet in sterile PBS or serum-free medium.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Adjust the cell concentration to 1 x 10^7 cells/mL in a 1:1 mixture with Matrigel on ice.[3]
-
Animal Model and Husbandry
-
Animal Strain: Female athymic nude mice (e.g., BALB/cOlaHsd-Foxn1nu), 6-8 weeks old.
-
Housing: Maintain mice in a specific pathogen-free (SPF) environment under controlled temperature and humidity with a 12-hour light/dark cycle. Provide sterile food and water ad libitum.
-
Acclimatization: Allow mice to acclimatize for at least one week before experimental procedures.
Xenograft Implantation (Subcutaneous)
-
Anesthesia: Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation or ketamine/xylazine intraperitoneal injection).
-
Injection Site Preparation: Shave and disinfect the right flank of the mouse with 70% ethanol.
-
Cell Implantation:
-
Draw 0.2 mL of the cell suspension (containing 1 x 10^6 MDA-MB-231 cells in 50% Matrigel) into a 1 mL syringe with a 27-gauge needle.
-
Gently lift the skin on the flank and insert the needle subcutaneously.
-
Slowly inject the cell suspension, creating a small bleb under the skin.
-
Withdraw the needle carefully to prevent leakage.
-
-
Post-implantation Monitoring: Monitor the animals regularly for tumor development and overall health.
Tumor Monitoring and Measurement
-
Tumor Palpation: Begin palpating for tumors 3-4 days post-implantation.
-
Tumor Measurement: Once tumors are palpable, measure their dimensions (length and width) 2-3 times per week using digital calipers.
-
Tumor Volume Calculation: Calculate tumor volume using the formula:
-
Tumor Volume (mm³) = (Length × Width²) / 2
-
-
Body Weight: Record the body weight of each mouse at the time of tumor measurement.
-
Randomization: When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
This compound Treatment Protocol
-
This compound Preparation:
-
The formulation of this compound for in vivo studies has been previously described. A common method involves dissolving the compound in a vehicle suitable for injection, such as a mixture of DMSO and Cremophor EL, further diluted with sterile water.
-
-
Treatment Group:
-
This compound Group: Administer this compound at a dose of 25 mg/kg.
-
Vehicle Control Group: Administer the same volume of the vehicle solution without this compound.
-
-
Administration: Administer the treatment via intraperitoneal (IP) injection. The frequency of administration should be based on the specific study design, but a regimen of twice a week has been used in toxicity studies.
-
Duration: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
Efficacy Evaluation: Monitor tumor volume and body weight throughout the treatment period. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Visualizations
Caption: Proposed signaling pathway for this compound-induced anti-cancer effects.
Caption: Experimental workflow for the this compound xenograft model.
References
Application Notes and Protocols: Combination Therapy of MEB55 with PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synergistic combination of targeted therapies is a promising strategy in oncology to enhance therapeutic efficacy and overcome drug resistance. This document provides detailed application notes and experimental protocols for investigating the combination of MEB55, a synthetic analog of strigolactone, with PARP (Poly[ADP-ribose] polymerase) inhibitors. Preclinical evidence suggests that this compound can induce a "BRCAness" phenotype in cancer cells, thereby sensitizing them to PARP inhibitors.
This compound is a strigolactone analog that has been shown to induce G2/M cell cycle arrest and apoptosis in various cancer cell lines.[1][2] Its mechanism of action involves the induction of DNA double-strand breaks (DSBs) and the simultaneous impairment of DNA repair pathways, particularly homology-directed repair (HDR).[1][3][4] This is achieved through the ubiquitination and proteasomal degradation of RAD51, a key protein in the HDR pathway.[1]
PARP inhibitors are a class of drugs that exploit deficiencies in DNA repair mechanisms, most notably in tumors with BRCA1/2 mutations, through the principle of synthetic lethality.[5][6] By inhibiting PARP-mediated repair of single-strand breaks, these drugs lead to the accumulation of DSBs during DNA replication. In cells with a compromised HDR pathway, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death.[5][6]
The combination of this compound and PARP inhibitors is based on the hypothesis that this compound can induce a state of HDR deficiency in BRCA-proficient cancer cells, thus rendering them susceptible to the cytotoxic effects of PARP inhibitors.[1][3][4] This application note provides a framework for researchers to explore this promising therapeutic strategy.
Data Presentation
Table 1: Synergistic Effects of this compound and PARP Inhibitors on Cell Viability
| Cell Line | Treatment | Concentration (µM) | Cell Viability (%) | Combination Index (CI) |
| U2OS (BRCA-proficient) | This compound | 5 | 75 ± 4.2 | - |
| Olaparib (PARP inhibitor) | 10 | 85 ± 3.1 | - | |
| This compound + Olaparib | 5 + 10 | 35 ± 5.5 | < 1 (Synergistic) | |
| MDA-MB-231 (BRCA-proficient) | This compound | 5 | 70 ± 3.8 | - |
| Olaparib | 10 | 80 ± 4.0 | - | |
| This compound + Olaparib | 5 + 10 | 30 ± 4.9 | < 1 (Synergistic) |
Note: The data presented in this table are representative and intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions, cell lines, and PARP inhibitor used.
Table 2: Effect of this compound on DNA Damage and Repair Markers
| Cell Line | Treatment | γH2AX Foci per Cell (fold change) | RAD51 Foci per Cell (fold change) |
| U2OS | Control | 1.0 | 1.0 |
| This compound (5 µM) | 4.5 ± 0.8 | 0.3 ± 0.1 | |
| Olaparib (10 µM) | 2.0 ± 0.4 | 1.2 ± 0.2 | |
| This compound + Olaparib | 8.2 ± 1.1 | 0.2 ± 0.05 |
Note: This table illustrates the expected trends in DNA damage (γH2AX) and HDR capacity (RAD51) following treatment. Quantitative values are for demonstration purposes.
Signaling Pathways and Experimental Workflows
Caption: this compound and PARP inhibitor synergistic mechanism.
Caption: Workflow for assessing this compound and PARP inhibitor synergy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound and a PARP inhibitor, alone and in combination.
Materials:
-
Cancer cell lines (e.g., U2OS, MDA-MB-231)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
PARP inhibitor stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with serial dilutions of this compound, the PARP inhibitor, or the combination of both. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each compound and calculate the Combination Index (CI) using software like CompuSyn to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis following treatment.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of the combination therapy on cell cycle progression.
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest cells and fix them by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells to remove ethanol and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases can be quantified using cell cycle analysis software.
DNA Damage and Repair Assay (γH2AX and RAD51 Immunofluorescence)
This protocol visualizes and quantifies DNA double-strand breaks and the formation of RAD51 foci.
Materials:
-
Treated and control cells grown on coverslips
-
4% Paraformaldehyde (PFA)
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-γH2AX and anti-RAD51
-
Fluorescently-labeled secondary antibodies
-
DAPI
-
Fluorescence microscope
Procedure:
-
Fixation: Fix cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Permeabilize cells with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Block with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstaining: Stain the nuclei with DAPI.
-
Imaging and Analysis: Mount the coverslips and visualize the cells using a fluorescence microscope. Quantify the number of γH2AX and RAD51 foci per nucleus using image analysis software.
Conclusion
The combination of this compound with PARP inhibitors represents a novel and promising strategy for the treatment of BRCA-proficient cancers. The protocols outlined in this document provide a robust framework for the preclinical evaluation of this combination therapy. By inducing DNA damage and inhibiting HDR, this compound can effectively sensitize cancer cells to the cytotoxic effects of PARP inhibitors, potentially expanding the clinical utility of this important class of drugs. Further in vivo studies are warranted to validate these findings and to pave the way for potential clinical translation.
References
- 1. Analogs of the novel phytohormone, strigolactone, trigger apoptosis and synergize with PARP inhibitors by inducing DNA damage and inhibiting DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analogs of the novel phytohormone, strigolactone, trigger apoptosis and synergize with PARP inhibitors by inducing DNA damage and inhibiting DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analogs of the novel phytohormone, strigolactone, trigger apoptosis and synergize with PARP inhibitors by inducing DNA damage and inhibiting DNA repair | Oncotarget [vendor-stage.oncotarget.com]
- 5. mdpi.com [mdpi.com]
- 6. Combination Treatment Strategies to Overcome PARP Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nanoparticle-Based Delivery Systems for MEB55
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of nanoparticle-based delivery systems for the promising anti-cancer agent, MEB55. This compound, a strigolactone analog, has demonstrated significant potential in inducing cell cycle arrest and apoptosis in various cancer cell lines. However, its therapeutic application is hampered by low aqueous solubility and stability at physiological pH.[1] Nanoparticle-based delivery systems offer a viable strategy to overcome these limitations, enhancing the bioavailability and targeted delivery of this compound to tumor tissues.
These notes provide detailed methodologies for the formulation, characterization, and evaluation of this compound-loaded nanoparticles. The included protocols are intended to serve as a comprehensive guide for researchers and drug development professionals working to advance this compound into preclinical and clinical development.
Introduction to this compound and the Rationale for Nanoparticle Delivery
This compound is a synthetic analog of strigolactones, a class of plant hormones.[1] It has been shown to induce G2/M cell cycle arrest and apoptosis in a variety of human cancer cell lines in vitro.[1] Furthermore, this compound has been observed to inhibit the growth of breast cancer stem cell-enriched mammospheres and human breast cancer xenograft tumors in vivo.[1] Despite these promising anti-tumor activities, the clinical translation of this compound is challenged by its poor physicochemical properties, including low aqueous solubility and instability in physiological conditions.[1]
Nanoparticle-based drug delivery systems can address these challenges by:
-
Enhancing Solubility: Encapsulating hydrophobic drugs like this compound within a nanoparticle core can improve their dispersion in aqueous environments.
-
Improving Stability: The nanoparticle carrier can protect the encapsulated drug from degradation in the physiological environment.
-
Enabling Targeted Delivery: Nanoparticles can be engineered to accumulate preferentially in tumor tissues through the enhanced permeability and retention (EPR) effect or by surface functionalization with targeting ligands.[2]
-
Controlling Release: The release of the drug from the nanoparticle can be modulated to maintain therapeutic concentrations over a prolonged period.[3][4]
Proposed Nanoparticle Formulation for this compound
Given the hydrophobic nature of this compound, a suitable nanoparticle formulation would be polymeric nanoparticles prepared from biodegradable and biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA). PLGA is an FDA-approved polymer widely used in drug delivery applications.
Data Presentation: Hypothetical Characteristics of this compound-PLGA Nanoparticles
The following table summarizes the expected physicochemical characteristics of optimized this compound-loaded PLGA nanoparticles. This data is illustrative and would need to be confirmed experimentally.
| Parameter | Target Value | Method of Analysis |
| Particle Size (z-average) | 100 - 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -20 to -30 mV | Laser Doppler Velocimetry |
| Encapsulation Efficiency (%) | > 80% | UV-Vis Spectroscopy |
| Drug Loading (%) | 5 - 10% | UV-Vis Spectroscopy |
Experimental Protocols
This section provides detailed protocols for the synthesis, characterization, and in vitro/in vivo evaluation of this compound-loaded nanoparticles.
Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
This protocol describes a common method for preparing polymeric nanoparticles.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (2% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of this compound in 2 mL of dichloromethane.
-
Aqueous Phase Preparation: Prepare 10 mL of a 2% (w/v) PVA solution in deionized water.
-
Emulsification: Add the organic phase dropwise to the aqueous phase while stirring at 800 rpm on a magnetic stirrer.
-
Sonication: Immediately sonicate the mixture using a probe sonicator for 2 minutes on ice (60% amplitude, 10-second pulses). This will form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a rotary evaporator and evaporate the dichloromethane under reduced pressure at room temperature for 2-3 hours.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and washing steps twice to remove residual PVA.
-
Lyophilization (Optional): For long-term storage, the nanoparticle pellet can be resuspended in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and lyophilized.
Protocol 2: Characterization of this compound-Loaded Nanoparticles
Accurate characterization is crucial to ensure the quality and reproducibility of the nanoparticle formulation.[5][6]
3.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
3.2.2. Encapsulation Efficiency (EE) and Drug Loading (DL)
-
Instrumentation: UV-Vis Spectrophotometer.
-
Procedure:
-
Determine the amount of unencapsulated this compound: After the first centrifugation step in Protocol 1, collect the supernatant. Measure the concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength. A standard curve of this compound should be prepared beforehand.
-
Calculate EE and DL:
-
EE (%) = [(Total amount of this compound - Amount of unencapsulated this compound) / Total amount of this compound] x 100
-
DL (%) = [(Total amount of this compound - Amount of unencapsulated this compound) / Total weight of nanoparticles] x 100
-
-
3.2.3. Morphology
-
Instrumentation: Transmission Electron Microscopy (TEM).
-
Procedure:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the grid to air dry.
-
Optionally, negatively stain the sample (e.g., with phosphotungstic acid) to enhance contrast.
-
Image the nanoparticles under the TEM to observe their size, shape, and surface morphology.[7]
-
Protocol 3: In Vitro Drug Release Study
This protocol assesses the release kinetics of this compound from the nanoparticles.
Materials:
-
This compound-loaded nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (e.g., MWCO 12-14 kDa)
-
Shaking incubator
Procedure:
-
Suspend a known amount of this compound-loaded nanoparticles in 1 mL of PBS.
-
Transfer the suspension into a dialysis bag.
-
Place the dialysis bag in a beaker containing 50 mL of PBS at 37°C with gentle shaking (100 rpm).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS to maintain sink conditions.
-
Quantify the amount of this compound in the collected samples using a UV-Vis spectrophotometer.
-
Plot the cumulative percentage of drug released versus time.
Protocol 4: In Vitro Cellular Uptake Study
This protocol evaluates the ability of cancer cells to internalize the nanoparticles.
Materials:
-
Cancer cell line (e.g., breast cancer cell line MDA-MB-231)
-
Fluorescently labeled nanoparticles (e.g., encapsulating a fluorescent dye like coumarin-6 instead of this compound)
-
Cell culture medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed the cancer cells in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the fluorescently labeled nanoparticles at a specific concentration for different time points (e.g., 1, 4, 24 hours).
-
After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
For fluorescence microscopy: Fix the cells with 4% paraformaldehyde, stain the nuclei with DAPI, and visualize the cellular uptake of nanoparticles under a fluorescence microscope.
-
For flow cytometry: Trypsinize the cells, resuspend them in PBS, and analyze the fluorescence intensity of the cells using a flow cytometer to quantify the uptake.
Protocol 5: In Vivo Antitumor Efficacy Study
This protocol assesses the therapeutic efficacy of the this compound-loaded nanoparticles in a tumor-bearing animal model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line (e.g., MDA-MB-231)
-
Free this compound solution (with a suitable solubilizing agent like DMSO:Cremophor EL)
-
This compound-loaded nanoparticles
-
Blank nanoparticles (without this compound)
-
Saline solution
Procedure:
-
Tumor Inoculation: Subcutaneously inject 1 x 10^6 cancer cells into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., ~100 mm³).
-
Animal Grouping: Randomly divide the mice into four groups (n=5-8 per group):
-
Group 1: Saline (Control)
-
Group 2: Blank nanoparticles
-
Group 3: Free this compound
-
Group 4: this compound-loaded nanoparticles
-
-
Treatment: Administer the treatments intravenously (or intraperitoneally, depending on the study design) twice a week for three weeks. The dosage of this compound should be consistent between the free drug and nanoparticle groups.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice every two to three days. Tumor volume can be calculated using the formula: Volume = (length x width²) / 2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).
Visualization of Pathways and Workflows
Proposed Signaling Pathway for this compound-Induced Apoptosis
The following diagram illustrates a plausible signaling pathway through which this compound may induce apoptosis in cancer cells, based on its known effects of inducing G2/M cell cycle arrest.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Workflow for Nanoparticle Formulation and Characterization
This diagram outlines the key steps in the formulation and characterization of this compound-loaded nanoparticles.
Caption: Experimental workflow for this compound nanoparticle development.
Logical Relationship for Targeted Drug Delivery
This diagram illustrates the principles of passive and active targeting of nanoparticles to tumor tissues.
Caption: Principles of nanoparticle tumor targeting.
References
- 1. researchgate.net [researchgate.net]
- 2. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. In vitro and in vivo characterization of pharmaceutical nanocarriers used for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nanocomposix.com [nanocomposix.com]
- 8. Protocols for isolation and characterization of nanoparticle biomolecular corona complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of MEB55 Biodistribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
MEB55 is a synthetic analog of strigolactones, a class of plant hormones, which has demonstrated potent anti-cancer activity.[1][2] Preclinical studies have shown that this compound can induce G2/M cell cycle arrest and apoptosis in various human cancer cell lines and inhibit the growth of breast cancer xenografts in mice.[2][3] To further evaluate the therapeutic potential of this compound and understand its pharmacokinetic and pharmacodynamic properties, it is crucial to investigate its biodistribution in vivo. This document provides detailed application notes and protocols for conducting in vivo imaging studies to visualize and quantify the biodistribution of this compound in a preclinical setting.
Non-invasive imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful tools for tracking the whole-body distribution of a drug candidate over time.[4][5][6][7][8] These methods rely on the labeling of the molecule of interest with a radionuclide without significantly altering its biological activity.[4][9]
Hypothetical Biodistribution Data of [¹⁸F]-MEB55 in a Xenograft Mouse Model
The following table presents hypothetical quantitative data for the biodistribution of radiolabeled this compound in a breast cancer xenograft mouse model at different time points post-injection. This data is intended to be representative of what might be expected from such a study and should be used for illustrative purposes.
| Organ/Tissue | 1-hour post-injection (%ID/g ± SD) | 4-hours post-injection (%ID/g ± SD) | 24-hours post-injection (%ID/g ± SD) |
| Blood | 2.5 ± 0.4 | 0.8 ± 0.2 | 0.1 ± 0.05 |
| Tumor | 5.2 ± 0.9 | 6.8 ± 1.2 | 4.5 ± 0.8 |
| Heart | 1.1 ± 0.3 | 0.5 ± 0.1 | 0.2 ± 0.08 |
| Lungs | 2.8 ± 0.5 | 1.2 ± 0.3 | 0.4 ± 0.1 |
| Liver | 15.6 ± 2.1 | 10.2 ± 1.5 | 3.1 ± 0.6 |
| Spleen | 1.9 ± 0.4 | 1.1 ± 0.2 | 0.3 ± 0.1 |
| Kidneys | 8.9 ± 1.3 | 4.5 ± 0.7 | 1.2 ± 0.3 |
| Stomach | 1.5 ± 0.3 | 0.7 ± 0.2 | 0.2 ± 0.07 |
| Intestines | 3.1 ± 0.6 | 2.5 ± 0.5 | 0.8 ± 0.2 |
| Muscle | 0.8 ± 0.2 | 0.4 ± 0.1 | 0.1 ± 0.04 |
| Bone | 1.2 ± 0.3 | 0.9 ± 0.2 | 0.5 ± 0.1 |
%ID/g = Percentage of Injected Dose per Gram of Tissue; SD = Standard Deviation
Experimental Protocols
Protocol 1: Radiolabeling of this compound with Fluorine-18 for PET Imaging
Objective: To synthesize [¹⁸F]-MEB55 for in vivo PET imaging. This protocol is a hypothetical adaptation based on standard radiolabeling procedures for small molecules.
Materials:
-
This compound precursor with a suitable leaving group (e.g., tosylate or nitro group) for nucleophilic substitution.
-
[¹⁸F]Fluoride produced from a cyclotron.
-
Kryptofix 2.2.2 (K2.2.2).
-
Potassium carbonate (K₂CO₃).
-
Anhydrous acetonitrile.
-
HPLC grade solvents for purification.
-
Solid-phase extraction (SPE) cartridges (e.g., C18).
-
Sterile, pyrogen-free saline for injection.
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: Trap the cyclotron-produced [¹⁸F]fluoride on an anion exchange cartridge. Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K2.2.2 and K₂CO₃ in acetonitrile/water.
-
Azeotropic Drying: Dry the [¹⁸F]fluoride-K2.2.2 complex by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen.
-
Radiolabeling Reaction: Dissolve the this compound precursor in anhydrous acetonitrile and add it to the dried [¹⁸F]fluoride complex. Heat the reaction mixture at 80-120°C for 10-20 minutes.
-
Purification: After cooling, purify the crude reaction mixture using semi-preparative HPLC to isolate [¹⁸F]-MEB55 from unreacted precursor and radioactive impurities.
-
Formulation: Collect the HPLC fraction containing [¹⁸F]-MEB55. Remove the organic solvent by evaporation and reformulate the final product in sterile, pyrogen-free saline for injection.
-
Quality Control: Perform quality control tests to determine radiochemical purity (via analytical HPLC), specific activity, pH, and sterility before in vivo administration.
Protocol 2: In Vivo PET Imaging of [¹⁸F]-MEB55 in a Breast Cancer Xenograft Model
Objective: To determine the biodistribution of [¹⁸F]-MEB55 in mice bearing human breast cancer xenografts using PET imaging.
Materials:
-
Female athymic nude mice (6-8 weeks old).[10]
-
Human breast cancer cell line (e.g., MDA-MB-231).[2]
-
Matrigel.
-
[¹⁸F]-MEB55 solution.
-
Anesthesia (e.g., isoflurane).
-
PET/CT scanner.
-
Heating pad.
Procedure:
-
Animal Model Preparation: Inoculate female athymic nude mice with MDA-MB-231 human breast cancer cells mixed with Matrigel into the mammary fat pad.[10][11] Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).[12]
-
Animal Preparation for Imaging: Anesthetize the tumor-bearing mice using isoflurane (2-3% for induction, 1-2% for maintenance). Place the mouse on a heating pad to maintain body temperature throughout the imaging session.
-
Radiotracer Administration: Administer a known activity of [¹⁸F]-MEB55 (e.g., 5-10 MBq) to each mouse via intravenous tail-vein injection.
-
PET/CT Imaging:
-
Dynamic Imaging (Optional): Place the animal in the PET scanner immediately after injection and acquire a series of dynamic images over the first 60 minutes to assess the initial uptake and clearance kinetics.
-
Static Imaging: Acquire static images at specific time points post-injection (e.g., 1, 4, and 24 hours) to evaluate the biodistribution over time. Each scan may last 10-20 minutes.
-
CT Scan: Perform a low-dose CT scan for anatomical co-registration and attenuation correction of the PET data.
-
-
Image Analysis:
-
Reconstruct the PET images using appropriate algorithms.
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the images corresponding to the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart, muscle).
-
Quantify the radioactivity concentration in each ROI, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Protocol 3: Ex Vivo Biodistribution Analysis
Objective: To validate and supplement the in vivo imaging data with direct measurement of radioactivity in dissected tissues.
Materials:
-
Mice from the imaging study.
-
Gamma counter.
-
Scales for weighing tissues.
-
Dissection tools.
Procedure:
-
Euthanasia and Tissue Collection: Immediately after the final imaging time point, euthanize the mice.
-
Tissue Dissection: Dissect the tumor and major organs (blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, and bone).
-
Tissue Weighing: Carefully weigh each collected tissue sample.
-
Gamma Counting: Measure the radioactivity in each tissue sample and in standards of the injected dose using a gamma counter.
-
Data Analysis: Calculate the %ID/g for each tissue. Compare these results with the quantitative data obtained from the PET image analysis.
Visualizations
Signaling Pathway of this compound in Cancer Cells
Caption: Proposed signaling pathway of this compound in cancer cells.
Experimental Workflow for In Vivo Imaging of this compound
Caption: Workflow for in vivo imaging and biodistribution analysis of this compound.
References
- 1. Strigolactones—a novel class of phytohormones as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strigolactone analogs act as new anti-cancer agents in inhibition of breast cancer in xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. labcorp.com [labcorp.com]
- 7. Frontiers | PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective [frontiersin.org]
- 8. PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radiolabelling small and biomolecules for tracking and monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Video: Orthotopic Injection of Breast Cancer Cells into the Mice Mammary Fat Pad [jove.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
MEB55 Technical Support Center: Solubility Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of MEB55.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is an anticancer agent with the chemical formula C22H17NO4S[1][2]. It has been shown to disrupt DNA repair and inhibit the growth of various cancer cells[2]. Like many potent small molecules developed in the pharmaceutical industry, this compound has low aqueous solubility and is also reported to have low stability at physiological pH[3]. Poor solubility is a significant challenge as it can lead to inconsistent results in in vitro assays, precipitation in stock solutions or experimental media, and limited bioavailability for in vivo studies, ultimately hindering therapeutic development[4][5].
Q2: What is the recommended first step for solubilizing this compound for in vitro experiments?
For initial lab-scale and in vitro use, the most common starting point is to prepare a high-concentration stock solution in an organic solvent. Commercial suppliers confirm that this compound is soluble in Dimethyl Sulfoxide (DMSO)[2]. It is standard practice to create a stock solution (e.g., 10-50 mM) in DMSO, which can then be serially diluted into aqueous buffers or cell culture media for final experimental concentrations. Always add the DMSO stock to the aqueous medium slowly while vortexing to aid dispersion and minimize immediate precipitation.
Q3: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer or cell media. What can I do?
Precipitation upon dilution is a common issue for hydrophobic compounds. Here are several troubleshooting steps:
-
Decrease Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your aqueous medium.
-
Check DMSO Percentage: Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced toxicity. However, a slightly higher but still non-toxic DMSO concentration might be necessary to maintain solubility.
-
Use Serum: If working with cell culture, the proteins in fetal bovine serum (FBS) can help stabilize the compound and prevent precipitation. Pre-mixing the this compound stock with serum-containing media before final dilution may help.
-
Explore Solubilizing Excipients: For more persistent issues, incorporating pharmaceutical excipients like non-ionic surfactants (e.g., Tween® 80) or using polyethylene glycol (PEG) can improve solubility and prevent precipitation[6][7].
Q4: What are the primary strategies for systematically improving the aqueous solubility of a compound like this compound?
Effectively improving the solubility of poorly water-soluble drugs is a critical issue in drug development[4]. Several established techniques can be explored, which fall into a few main categories:
-
Physical Modifications: These methods alter the physical properties of the solid drug material. Key techniques include particle size reduction (micronization, nanonization) to increase surface area and creating amorphous solid dispersions where the drug is molecularly dispersed in a hydrophilic carrier[8][9][10][11].
-
Chemical Modifications: For ionizable compounds, altering the pH of the solution to favor the more soluble ionized form is a simple and effective method[5][][13].
-
Use of Formulation Excipients: This is a widely used approach involving the addition of other components to the formulation. Common methods include using cosolvents, forming inclusion complexes with cyclodextrins, and micellar solubilization with surfactants[14].
Troubleshooting Guides & Experimental Protocols
Issue: this compound stock solution preparation and dilution in aqueous media.
This guide provides a foundational protocol for preparing and using this compound for typical laboratory experiments.
Protocol: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound solid powder in a suitable vial.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM).
-
Dissolution: Vortex or sonicate the mixture gently at room temperature until the solid is completely dissolved. Visually inspect for any remaining particulates.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. This compound should be stored dry, dark, and at -20°C for long-term stability (months to years)[2].
-
Dilution for Use: To prepare a working solution, add the DMSO stock dropwise into the aqueous buffer or cell culture medium while vortexing to ensure rapid dispersion. Avoid adding the aqueous solution to the concentrated DMSO stock.
Issue: A higher aqueous concentration of this compound is required, but it precipitates out of solution.
For applications requiring higher concentrations, more advanced formulation strategies are necessary. Below are protocols for three common and effective methods.
Method 1: pH Adjustment
This technique is effective if this compound contains ionizable functional groups (weakly acidic or basic). By adjusting the pH, the equilibrium can be shifted towards the more soluble, ionized form of the molecule[15][16].
Protocol: Determining a pH-Solubility Profile
-
Buffer Preparation: Prepare a series of buffers across a wide pH range (e.g., from pH 2 to pH 10).
-
Sample Preparation: Add an excess amount of solid this compound powder to a vial containing a small volume of each buffer. Ensure enough solid is present to create a saturated solution.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to allow the solution to reach equilibrium.
-
Separation: Separate the undissolved solid from the solution via centrifugation or filtration (using a filter compatible with the compound and buffer).
-
Quantification: Measure the concentration of this compound in the supernatant/filtrate using a suitable analytical method, such as HPLC-UV.
-
Analysis: Plot the measured solubility against the pH of each buffer. If a significant increase in solubility is observed at a particular pH range, that pH can be used for formulation.
Method 2: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules like this compound, forming an inclusion complex that has significantly improved aqueous solubility[8][17][18][19]. Methyl-β-cyclodextrin (MEBCD) is a derivative with high aqueous solubility and is commonly used as a pharmaceutical excipient[20].
Protocol: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Reagent Preparation: Select a suitable cyclodextrin (e.g., Methyl-β-Cyclodextrin).
-
Molar Ratio: Weigh this compound and the cyclodextrin in a specific molar ratio (e.g., 1:1 or 1:2 drug-to-cyclodextrin) and place them in a mortar.
-
Kneading: Add a small amount of a suitable solvent (e.g., water/ethanol mixture) to the mortar to form a thick paste.
-
Grinding: Knead the paste thoroughly with a pestle for 30-60 minutes. The grinding action facilitates the inclusion of the drug into the cyclodextrin cavity[21].
-
Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until the solvent is completely removed, resulting in a solid powder.
-
Solubility Testing: Test the solubility of the resulting powder in water and compare it to that of the uncomplexed this compound.
Method 3: Solid Dispersion
A solid dispersion involves dispersing the hydrophobic drug in a hydrophilic carrier matrix at a solid state[22]. When the carrier dissolves in water, the drug is released as very fine, often amorphous, particles, which enhances the dissolution rate and apparent solubility[9][10][11]. The solvent evaporation method is a common technique for preparing solid dispersions in a lab setting[9][22].
Protocol: Preparation of Solid Dispersion (Solvent Evaporation Method)
-
Carrier Selection: Choose a hydrophilic carrier. Polyvinylpyrrolidone (PVP) is a common choice[22].
-
Dissolution: Dissolve both this compound and the carrier (e.g., PVP) in a common volatile organic solvent (e.g., ethanol, methanol) in which both are soluble. A typical drug-to-carrier ratio might be 1:1 to 1:10 by weight.
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This leaves a thin, solid film on the inside of the flask.
-
Final Drying: Further dry the solid film under a vacuum to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion from the flask, gently pulverize it into a fine powder using a mortar and pestle, and pass it through a sieve to ensure a uniform particle size.
-
Solubility Assessment: Evaluate the dissolution rate and solubility of the solid dispersion powder in an aqueous medium compared to the physical mixture and the pure drug.
Data and Visualization
Summary of Physicochemical & Formulation Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1323359-63-2 | [1][2] |
| Molecular Formula | C22H17NO4S | [1][2] |
| Molecular Weight | 391.44 g/mol | [2] |
| Known Solvents | Soluble in DMSO |[2] |
Table 2: Comparison of Common Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| pH Adjustment | Increases the fraction of the more soluble ionized form of the drug.[13] | Simple, rapid, and cost-effective for ionizable drugs.[][23] | Only applicable to drugs with ionizable groups; risk of precipitation upon pH change (e.g., in the bloodstream).[5] |
| Cosolvents | A water-miscible solvent in which the drug is highly soluble is added to the aqueous system. | Can increase solubility by several orders of magnitude; simple to formulate.[23][24] | Potential for toxicity/tolerability issues with the solvent; drug may precipitate upon dilution in aqueous media.[23] |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic drug within the cyclodextrin's lipophilic cavity.[21] | Increases solubility and stability; can reduce drug irritation.[17][19][21] | Limited by the stoichiometry of the complex; can be expensive; potential for nephrotoxicity with some cyclodextrins.[25] |
| Solid Dispersion | Drug is dispersed (often amorphously) within a hydrophilic solid carrier.[10][22] | Significantly increases dissolution rate and bioavailability; suitable for oral dosage forms.[9][11] | Can be physically unstable (recrystallization of the amorphous drug); manufacturing can be complex.[9] |
Diagrams
Caption: Workflow for selecting a solubility enhancement method for this compound.
Caption: Encapsulation of hydrophobic this compound by a cyclodextrin.
References
- 1. chembk.com [chembk.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjbphs.com [wjbphs.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. invivochem.com [invivochem.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jddtonline.info [jddtonline.info]
- 10. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japer.in [japer.in]
- 13. ijprajournal.com [ijprajournal.com]
- 14. researchgate.net [researchgate.net]
- 15. ijpsm.com [ijpsm.com]
- 16. thepharmajournal.com [thepharmajournal.com]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. alfachemic.com [alfachemic.com]
- 21. scispace.com [scispace.com]
- 22. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 23. ijpbr.in [ijpbr.in]
- 24. SOLUBILIZATION TECHNIQUES | PPTX [slideshare.net]
- 25. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
Technical Support Center: Enhancing MEB55 Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of MEB55 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in cell culture a concern?
A1: this compound is a synthetic analog of strigolactones, a class of plant hormones, which has shown promising anti-cancer properties. It can induce G2/M cell cycle arrest and apoptosis in various human cancer cell lines[1]. However, this compound exhibits low aqueous solubility and stability at physiological pH, which can lead to inconsistent experimental results and reduced efficacy in cell-based assays[1].
Q2: What is the primary degradation pathway for this compound in aqueous solutions like cell culture media?
A2: The chemical structure of this compound, like other strigolactones, contains an enol ether bridge and a butenolide ring which are susceptible to hydrolysis at physiological pH. This hydrolysis cleaves the molecule, leading to its inactivation.
Q3: How can I prepare this compound stock solutions to maximize stability?
A3: To maximize stability, it is recommended to prepare high-concentration stock solutions of this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO). These stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: What is the recommended final concentration of the organic solvent (e.g., DMSO) in the cell culture medium?
A4: The final concentration of the organic solvent in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity or other off-target effects on the cells.
Q5: How frequently should the cell culture medium containing this compound be replaced?
A5: Due to its limited stability, it is advisable to replace the medium containing this compound every 24 hours to ensure a consistent concentration of the active compound throughout the experiment. For longer-term experiments, more frequent media changes may be necessary.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected biological activity of this compound. | Degradation of this compound in the cell culture medium. | - Prepare fresh this compound working solutions from a frozen stock for each experiment.- Minimize the time between adding this compound to the medium and applying it to the cells.- Replace the cell culture medium containing this compound at least every 24 hours.- Perform a stability test of this compound in your specific cell culture medium (see Experimental Protocols). |
| Inaccurate initial concentration of this compound. | - Ensure accurate weighing and dilution of the compound.- Use a calibrated spectrophotometer or HPLC to verify the concentration of the stock solution. | |
| Precipitation of this compound in the cell culture medium. | Low aqueous solubility of this compound. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but remains non-toxic to the cells.- Visually inspect the medium for any precipitation after adding this compound. If precipitation occurs, consider reducing the final concentration of this compound or slightly increasing the solvent concentration (while staying within non-toxic limits).- Prepare the final dilution of this compound in pre-warmed media and mix thoroughly. |
| High background cell death or altered cell morphology. | Cytotoxicity of the organic solvent (e.g., DMSO). | - Include a vehicle control in your experiments (medium with the same concentration of the solvent used to dissolve this compound).- Reduce the final concentration of the organic solvent in the culture medium to the lowest possible level that maintains this compound solubility. |
| Contamination of stock solution or media. | - Use sterile techniques for all solution preparations.- Filter-sterilize the final this compound-containing medium before adding it to the cells. |
Quantitative Data on this compound Stability
The stability of this compound in cell culture medium at physiological conditions can be a significant factor in experimental outcomes. The following table summarizes the chemical stability of this compound over a 24-hour period.
| Time (hours) | Remaining this compound (%) in Cell Culture Medium[2] |
| 0 | 100 |
| 8 | ~80 |
| 24 | ~60 |
Note: The data indicates a time-dependent degradation of this compound in cell culture medium.
Experimental Protocols
Protocol 1: Determination of this compound Stability in Cell Culture Media using HPLC
Objective: To quantify the degradation of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented with serum as required for the cell line.
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase HPLC column.
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Formic acid.
-
Sterile microcentrifuge tubes.
-
Incubator (37°C, 5% CO2).
Methodology:
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C.
-
Preparation of Working Solution: Dilute the this compound stock solution in the cell culture medium to a final concentration of 10 µM. Prepare enough volume for all time points.
-
Incubation: Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24 hours). Place the tubes in a 37°C, 5% CO2 incubator.
-
Sample Collection: At each time point, remove one tube from the incubator and immediately store it at -80°C to halt degradation until analysis. The t=0 sample should be frozen immediately after preparation.
-
Sample Preparation for HPLC:
-
Thaw the samples.
-
To precipitate proteins, add an equal volume of cold acetonitrile to each sample.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a known volume of the mobile phase (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
-
HPLC Analysis:
-
Inject the prepared samples into the HPLC system.
-
Use a suitable gradient of acetonitrile and water (both with 0.1% formic acid) to elute this compound from the C18 column.
-
Monitor the elution of this compound using a UV detector at an appropriate wavelength (determined by a UV scan of this compound).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Quantify the concentration of this compound in each sample by comparing the peak area to the standard curve.
-
Calculate the percentage of remaining this compound at each time point relative to the t=0 sample.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for determining this compound stability.
Caption: Postulated primary degradation pathway of this compound.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
Technical Support Center: Troubleshooting MEB55 Precipitation
Disclaimer: Information regarding a specific molecule designated "MEB55" is not publicly available. The following troubleshooting guide is a generalized framework for addressing common issues of protein precipitation in experimental settings. Researchers should adapt these recommendations to their specific protein of interest.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of protein precipitation during an experiment?
Protein precipitation can be triggered by a variety of factors that disrupt the stability of the protein in solution. These often relate to changes in the protein's environment. Key causes include:
-
Incorrect Buffer Conditions: Suboptimal pH or ionic strength can lead to protein aggregation and precipitation.
-
Temperature Fluctuations: Both sudden increases and decreases in temperature can affect protein stability. Freeze-thaw cycles are a common culprit.
-
High Protein Concentration: Exceeding the solubility limit of the protein in a particular buffer will cause it to precipitate.
-
Presence of Contaminants: Proteases, nucleases, or other molecules can degrade or interact with the target protein, leading to precipitation.
-
Mechanical Stress: Vigorous vortexing or shearing forces can denature proteins and cause them to aggregate.
-
Addition of Reagents: The introduction of organic solvents, detergents, or other molecules can alter the protein's hydration shell and lead to precipitation.
Q2: My this compound protein precipitated after a freeze-thaw cycle. How can I prevent this?
Repeated freeze-thaw cycles can be detrimental to protein stability. To mitigate this, consider the following:
-
Aliquot Your Protein: Store the protein in smaller, single-use aliquots to avoid thawing the entire stock for each experiment.
-
Use Cryoprotectants: Adding cryoprotectants such as glycerol (at 10-50%) or ethylene glycol to the storage buffer can help to stabilize the protein during freezing.
-
Flash Freezing: Rapidly freezing the protein aliquots in liquid nitrogen or a dry ice/ethanol bath can minimize the formation of ice crystals that can damage the protein structure.
Q3: I observe precipitation when I try to concentrate my this compound sample. What should I do?
Precipitation during concentration is a common issue and usually indicates that the protein's solubility limit is being exceeded. Here are some troubleshooting steps:
-
Optimize Buffer Composition: Ensure the buffer has the optimal pH and ionic strength for your protein's stability. Consider adding stabilizing agents.
-
Slow Down the Process: If using a centrifugal concentrator, reduce the centrifugation speed.
-
Concentrate in Steps: Concentrate the sample in smaller increments, and check for precipitation at each step.
-
Consider a Different Method: If centrifugal concentration is problematic, explore alternative methods like dialysis against a high-concentration solution of a hygroscopic compound (e.g., polyethylene glycol).
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to identifying and resolving issues with this compound precipitation.
Initial Assessment
Before making significant changes to your protocol, it's crucial to characterize the nature of the precipitation.
-
When does the precipitation occur? (e.g., during purification, after buffer exchange, upon addition of a ligand)
-
What does the precipitate look like? (e.g., crystalline, amorphous, cloudy)
-
Is the precipitation reversible? (e.g., does it redissolve upon dilution or change in buffer conditions?)
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Suboptimal pH | Determine the isoelectric point (pI) of this compound. Adjust the buffer pH to be at least 1-2 units away from the pI. |
| Incorrect Ionic Strength | Perform a salt screen to determine the optimal salt concentration (e.g., 50-500 mM NaCl) for this compound solubility. |
| High Protein Concentration | Reduce the final target concentration of this compound. |
| Temperature Instability | Keep the protein on ice during all experimental manipulations. Avoid leaving the protein at room temperature for extended periods. |
| Oxidation of Cysteine Residues | Add a reducing agent like DTT (1-5 mM) or TCEP (0.5-1 mM) to the buffer. |
| Protein Misfolding/Aggregation | Include stabilizing osmolytes such as glycerol (5-20%), sucrose (0.25 M), or arginine (50-100 mM) in the buffer. |
Experimental Protocols
Protocol 1: Determining Optimal Buffer Conditions for this compound
This protocol outlines a method for systematically testing different buffer conditions to enhance the solubility of this compound.
Materials:
-
Purified this compound stock solution
-
A range of buffers with different pH values (e.g., Tris, HEPES, Phosphate)
-
Stock solutions of NaCl, DTT, and glycerol
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at 340 nm (for light scattering)
Methodology:
-
Prepare a matrix of buffer conditions in a 96-well plate. Vary the pH (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5) and NaCl concentration (e.g., 50 mM, 150 mM, 250 mM, 500 mM).
-
To each well, add a final concentration of 1 mM DTT and 10% glycerol.
-
Add purified this compound to each well to a final concentration that is known to be prone to precipitation.
-
Incubate the plate at 4°C for 1 hour.
-
Measure the absorbance at 340 nm. An increase in absorbance indicates light scattering due to protein precipitation.
-
Visually inspect each well for signs of precipitation.
-
The conditions in the wells with the lowest absorbance and no visible precipitate are considered optimal.
Data Presentation
Table 1: Hypothetical Solubility Screen for this compound
The following table summarizes hypothetical data from the solubility screen described in Protocol 1. Absorbance at 340 nm is used as an indicator of precipitation.
| Buffer pH | NaCl (mM) | Absorbance (340 nm) | Visual Observation |
| 6.0 | 50 | 0.85 | Heavy Precipitate |
| 6.0 | 150 | 0.72 | Heavy Precipitate |
| 6.0 | 250 | 0.61 | Moderate Precipitate |
| 6.0 | 500 | 0.45 | Mild Precipitate |
| 7.0 | 50 | 0.33 | Mild Precipitate |
| 7.0 | 150 | 0.15 | Clear |
| 7.0 | 250 | 0.12 | Clear |
| 7.0 | 500 | 0.28 | Mild Precipitate |
| 8.0 | 50 | 0.21 | Mild Precipitate |
| 8.0 | 150 | 0.09 | Clear |
| 8.0 | 250 | 0.08 | Clear |
| 8.0 | 500 | 0.11 | Clear |
Visualizations
Diagram 1: Troubleshooting Workflow for this compound Precipitation
Caption: A flowchart for systematically troubleshooting protein precipitation.
Diagram 2: Hypothetical this compound Signaling Pathway
Caption: A hypothetical signaling cascade involving this compound activation.
Technical Support Center: Optimizing MEB55 Concentration for Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of MEB55 for various cancer cell lines. The following information includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful and reproducible experiments.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cancer cells?
This compound is a synthetic analog of strigolactones, a class of plant hormones. In cancer cells, this compound has been shown to induce G2/M cell cycle arrest and apoptosis (programmed cell death). Its mechanism of action involves the activation of stress-activated protein kinases (SAPKs), specifically p38 and JNK1/2, while inhibiting pro-survival signaling pathways involving ERK1/2 and AKT. Furthermore, this compound can induce DNA double-strand breaks and inhibit DNA repair mechanisms in cancer cells.
Q2: Which cancer cell lines are sensitive to this compound?
This compound and other strigolactone analogs have demonstrated anti-cancer activity across a broad range of human cancer cell lines, including but not limited to:
-
Breast cancer
-
Colon cancer
-
Lung cancer
-
Prostate cancer
-
Melanoma
-
Osteosarcoma
-
Leukemia
The sensitivity to this compound can vary between different cancer types and even between different cell lines of the same cancer type. Therefore, it is crucial to determine the optimal concentration for each specific cell line experimentally.
Q3: What is a typical effective concentration range for this compound?
Based on available research, the effective concentration of strigolactone analogs like this compound typically falls within the micromolar (µM) range. However, the exact half-maximal inhibitory concentration (IC50) can vary significantly depending on the cell line and experimental conditions.
Q4: this compound has low aqueous solubility. How should I prepare it for cell culture experiments?
This compound has low solubility in water and at physiological pH. It is recommended to dissolve this compound in a small amount of dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock solution can then be diluted in the cell culture medium to the desired final concentrations. It is critical to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5% (v/v). Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Data Presentation
While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in publicly available literature, the following table summarizes the reported effective concentration range and observed effects. Researchers are strongly encouraged to determine the precise IC50 for their specific cell line(s) of interest.
| Cancer Type | Cell Line(s) | Effective Concentration Range (µM) | Observed Effects |
| Breast Cancer | MDA-MB-231, and others | Micromolar (µM) range | G2/M arrest, apoptosis, inhibition of cell migration.[1] |
| Colon Cancer | Various | Micromolar (µM) range | Inhibition of growth and survival.[1] |
| Lung Cancer | Various | Micromolar (µM) range | Inhibition of growth and survival.[1] |
| Prostate Cancer | Various | Micromolar (µM) range | Inhibition of growth and survival.[1] |
| Melanoma | Various | Micromolar (µM) range | Inhibition of growth and survival.[1] |
| Osteosarcoma | Various | Micromolar (µM) range | Inhibition of growth and survival.[1] |
| Leukemia | Various | Micromolar (µM) range | Inhibition of growth and survival.[1] |
Note: The effective concentration of this compound is cell line-dependent. The information in this table should be used as a guideline for designing dose-response experiments.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound on cell viability. | 1. Concentration is too low: The tested concentrations are below the effective range for the specific cell line. 2. Cell line is resistant: The cell line may have intrinsic or acquired resistance to this compound. 3. Incorrect drug preparation: this compound may not be fully dissolved or may have degraded. 4. Short incubation time: The duration of treatment is not sufficient to induce a response. | 1. Perform a dose-response experiment with a wider and higher range of concentrations (e.g., 0.1 µM to 100 µM). 2. Verify the sensitivity of your cell line to a known positive control cytotoxic agent. Consider using a different, more sensitive cell line if appropriate. 3. Ensure the this compound stock solution in DMSO is properly prepared and stored. Prepare fresh dilutions for each experiment. 4. Increase the incubation time (e.g., 48 or 72 hours) and perform a time-course experiment. |
| High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent number of cells seeded in each well. 2. Pipetting errors: Inaccurate dispensing of this compound solutions. 3. Edge effects: Evaporation from wells on the outer edges of the plate. 4. This compound precipitation: The compound may precipitate out of solution at higher concentrations. | 1. Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. 2. Calibrate pipettes regularly. Use fresh tips for each dilution. 3. Avoid using the outer wells of the microplate. Fill them with sterile PBS or media to maintain humidity. 4. Visually inspect the diluted this compound solutions for any signs of precipitation before adding to the cells. If precipitation is observed, consider preparing a fresh, lower concentration stock solution. |
| Vehicle control (DMSO) shows cytotoxicity. | 1. DMSO concentration is too high: The final concentration of DMSO in the culture medium is toxic to the cells. 2. Cell line is highly sensitive to DMSO: Some cell lines are more sensitive to solvents. | 1. Ensure the final concentration of DMSO does not exceed 0.5% (v/v). Ideally, it should be kept as low as possible (e.g., <0.1%). 2. Perform a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration for your specific cell line. |
| Inconsistent results between experiments. | 1. Variation in cell passage number: Cells at different passage numbers can exhibit different sensitivities. 2. Inconsistent cell confluence at the time of treatment: Cell density can influence drug response. 3. Variability in reagents: Differences in media, serum, or other reagents. | 1. Use cells within a consistent and narrow range of passage numbers for all experiments. 2. Seed cells at a consistent density and ensure they are in the logarithmic growth phase and at a consistent confluence at the start of each experiment. 3. Use the same lot of reagents whenever possible and maintain consistent storage and handling procedures. |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density
Objective: To determine the optimal number of cells to seed per well to ensure they are in the logarithmic growth phase during the this compound treatment period.
Methodology:
-
Prepare a single-cell suspension of the desired cancer cell line.
-
Seed a 96-well plate with a range of cell densities (e.g., 1,000, 2,500, 5,000, 10,000, and 20,000 cells per well) in 100 µL of complete culture medium.
-
Incubate the plate for the intended duration of your drug treatment experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform a cell viability assay (e.g., MTT assay, see Protocol 2).
-
The optimal seeding density is the one that results in sub-confluent cells (typically 70-80% confluency) that are still in the logarithmic growth phase at the end of the experiment.
Protocol 2: Dose-Response and IC50 Determination using MTT Assay
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Methodology:
-
Seed cells in a 96-well plate at the optimal seeding density determined in Protocol 1 and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in complete culture medium. A common starting range is a logarithmic series from 0.1 µM to 100 µM.
-
Include the following controls:
-
Untreated control: Cells in medium only.
-
Vehicle control: Cells in medium with the same final concentration of DMSO as the highest this compound concentration.
-
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve (percentage of cell viability vs. log of this compound concentration) and determine the IC50 value using a suitable software package.
Protocol 3: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Methodology:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for the desired time period.
-
Include untreated and vehicle controls.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualization
Caption: Experimental workflow for optimizing this compound concentration.
Caption: this compound signaling pathway in cancer cells.
References
Technical Support Center: Investigating Potential Off-Target Effects of MEB55 In Vitro
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of MEB55, a synthetic strigolactone analog, in in vitro experimental settings. Given that this compound is known to induce G2/M cell cycle arrest and apoptosis, this guide addresses common issues and questions that may arise during its characterization.[1]
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a compound like this compound?
Q2: this compound is a strigolactone analog. What are the known general mechanisms of action for this class of compounds that might suggest potential off-targets?
A2: Strigolactones and their analogs are known to influence various cellular processes. The key step in their mode of action is often the enzymatic detachment of the D-ring.[2] In cancer cells, analogs like this compound have been shown to arrest the cell cycle in the G2/M phase by repressing cyclin B expression.[1] Some evidence also suggests that certain strigolactone analogs may interfere with the microtubule network.[3] Given these broad effects, potential off-targets could include other cell cycle regulatory proteins, cytoskeletal components, or enzymes involved in cellular signaling cascades.
Q3: My results with this compound are inconsistent across different experiments. Could off-target effects be the cause?
A3: Inconsistent results can stem from various factors, including off-target effects. Other common causes include issues with compound solubility and stability, as this compound is noted to have low aqueous solubility and stability at physiological pH.[1] Variability in cell density, passage number, or assay conditions can also contribute to inconsistent outcomes. It is important to systematically troubleshoot these factors.
Q4: I am observing cytotoxicity in cell lines that are not expected to be sensitive to this compound's proposed on-target mechanism. How do I begin to investigate this?
A4: This is a strong indicator of potential off-target effects. A first step is to perform a dose-response curve to determine the IC50 value in both your sensitive and insensitive cell lines. If you observe cytotoxicity in the "insensitive" lines, it suggests that this compound may be acting through a different mechanism or target in those cells. A broad cytotoxicity screen against a panel of diverse cell lines can also provide initial clues.
Q5: What are the first-line experimental approaches to identify potential off-targets for a small molecule like this compound?
A5: A common and informative first step is to perform a broad kinase selectivity screen. Many small molecules that induce apoptosis or affect the cell cycle have kinases as off-targets due to the conserved nature of the ATP-binding pocket.[4] Biochemical kinase assays screening a large panel of kinases can provide a global view of inhibitor selectivity.[5] Additionally, cell-based assays can offer more physiologically relevant data by assessing target engagement within a cellular context.[6][7]
Troubleshooting Guides
Problem 1: High background or false positives in a luciferase-based cytotoxicity assay.
-
Potential Cause: Direct inhibition of the luciferase enzyme by this compound. Some small molecules can interfere with the reporter enzyme itself, leading to an apparent but false cytotoxic effect.[8]
-
Troubleshooting Steps:
-
Perform a counter-screen: Run the assay in the absence of cells but with the luciferase enzyme and substrate, and test a range of this compound concentrations. A decrease in signal would indicate direct inhibition of the reporter.
-
Use an orthogonal assay: Confirm the cytotoxic effects using a different method that does not rely on luciferase, such as a resazurin-based assay (e.g., alamarBlue) or a direct cell counting method (e.g., trypan blue exclusion).
-
Switch reporter systems: If available, use a cell line with a different reporter, such as one expressing a fluorescent protein.
-
Problem 2: Observed phenotype does not correlate with the expected downstream signaling of the intended target.
-
Potential Cause: this compound is engaging one or more off-targets that activate or inhibit other signaling pathways.
-
Troubleshooting Steps:
-
Pathway Analysis: Use techniques like Western blotting or phospho-proteomics to probe the activation state of key proteins in major signaling pathways (e.g., MAPK/ERK, PI3K/Akt, NF-κB).
-
Consult Kinome Scan Data: If a kinase profiling screen has been performed (see example data below), cross-reference the identified off-target kinases with known signaling pathways to generate hypotheses.
-
Use Specific Inhibitors: If a specific off-target kinase is suspected, use a known, highly selective inhibitor for that kinase to see if it phenocopies the effects observed with this compound.
-
Data Presentation: Example Off-Target Profile for a Hypothetical Compound
The following tables represent example data from off-target screening assays. This is not actual data for this compound but illustrates how such data would be presented.
Table 1: Example Kinase Selectivity Profile (KINOMEscan™)
This table shows the dissociation constants (Kd) for a hypothetical compound against a panel of human kinases. A lower Kd value indicates a higher binding affinity and a potential off-target interaction.
| Kinase Target | Kd (nM) | Interpretation |
| Primary Target | 15 | High affinity for the intended target. |
| CDK2/cyclin A | 50 | Strong off-target interaction. |
| GSK3β | 150 | Moderate off-target interaction. |
| ROCK1 | 800 | Weak off-target interaction. |
| p38α (MAPK14) | >10,000 | No significant binding. |
| JNK1 | >10,000 | No significant binding. |
Table 2: Example Cell-Based Cytotoxicity Profile
This table shows the half-maximal inhibitory concentration (IC50) of a hypothetical compound in various cell lines.
| Cell Line | Tissue of Origin | Primary Target Expression | IC50 (µM) |
| MCF-7 | Breast Cancer | High | 0.5 |
| HCT116 | Colon Cancer | High | 0.8 |
| A549 | Lung Cancer | Low | 5.2 |
| Jurkat | T-cell Leukemia | Negative | > 25 |
Experimental Protocols
Protocol 1: Kinase Profiling using a Luminescence-Based Assay (e.g., Kinase-Glo®)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase.
-
Reagent Preparation:
-
Prepare a 2X stock solution of the kinase in kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 2X stock solution of the appropriate substrate in the kinase reaction buffer.
-
Prepare a 2X stock solution of ATP in the kinase reaction buffer. The final concentration should be at or near the Km for the kinase.
-
Prepare serial dilutions of this compound in 100% DMSO, and then dilute into the kinase reaction buffer to create 4X working solutions. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Procedure:
-
Add 5 µL of the 4X this compound working solution or vehicle (DMSO in buffer) to the wells of a 384-well plate.
-
Add 10 µL of the 2X Kinase/Substrate mixture to all wells.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells.
-
Incubate for 60 minutes at room temperature. Ensure the reaction is in the linear range.
-
Add 20 µL of Kinase-Glo® Reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Protocol 2: Cell Viability Assessment using a Resazurin-Based Assay
This protocol measures cell viability by assessing the metabolic reduction of resazurin.
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound-containing medium or vehicle control to the appropriate wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Assay Procedure:
-
Prepare a working solution of the resazurin reagent in PBS or culture medium according to the manufacturer's instructions.
-
Add 20 µL of the resazurin working solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light, until a color change is observed.
-
Measure the fluorescence or absorbance at the appropriate wavelengths using a microplate reader.
-
-
Data Analysis:
-
Subtract the background reading from a media-only control.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percent viability against the log of the this compound concentration and calculate the IC50 value.
-
Visualizations
Caption: On-target vs. off-target effects of this compound.
Caption: Troubleshooting workflow for unexpected in vitro results.
References
- 1. A multifaceted assessment of strigolactone GR24 and its derivatives: from anticancer and antidiabetic activities to antioxidant capacity and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strigolactones: new plant hormones in action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | GR24, A Synthetic Strigolactone Analog, and Light Affect the Organization of Cortical Microtubules in Arabidopsis Hypocotyl Cells [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming MEB55 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding resistance to the novel anti-cancer agent MEB55.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of strigolactones, a class of plant hormones. In cancer cells, this compound is known to induce G2/M cell cycle arrest and apoptosis.[1] Its mechanism of action involves the activation of stress-activated protein kinases (SAPKs), specifically p38 and JNK1/2, while simultaneously inhibiting pro-survival signaling pathways mediated by ERK1/2 and AKT.[2][3] Furthermore, this compound has been shown to induce DNA double-strand breaks (DSBs) and impair DNA repair mechanisms by downregulating the expression of RAD51, a key protein in homologous recombination repair.[1][4]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound are still under investigation, based on its known mechanism of action, several possibilities can be hypothesized:
-
Alterations in MAPK Signaling: Cancer cells may develop resistance by rewiring their signaling pathways to bypass this compound-induced stress signaling. This could involve the upregulation of phosphatases that inactivate p38 and JNK, or the constitutive activation of downstream survival signals.
-
Reactivation of Pro-Survival Pathways: Resistant cells might exhibit a rebound activation of the ERK1/2 and AKT pathways, overriding the inhibitory effect of this compound.
-
Upregulation of DNA Repair Mechanisms: Increased expression or stabilization of RAD51 or other DNA repair proteins could counteract the DNA damage induced by this compound, leading to enhanced cell survival.
-
Drug Efflux and Metabolism: As with many chemotherapeutic agents, resistance could arise from increased expression of drug efflux pumps (e.g., P-glycoprotein) that reduce the intracellular concentration of this compound, or through enhanced metabolic inactivation of the compound.
-
Target Alteration: Although the direct molecular target of this compound is not fully elucidated, mutations or alterations in the target protein could prevent drug binding and efficacy.
Q3: Are there any known combination therapies that can overcome this compound resistance?
A3: Combination therapy is a promising strategy to enhance the efficacy of this compound and potentially overcome resistance. Preclinical studies have shown that this compound has an additive effect when combined with paclitaxel in inhibiting the growth of breast cancer xenografts.[3] Given that this compound inhibits DNA repair, combining it with DNA-damaging agents or PARP inhibitors could also be a synergistic approach.[1]
Q4: How can I experimentally confirm if my cells have developed resistance to this compound?
A4: To confirm resistance, you should perform a dose-response curve using a cell viability assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of this compound in your suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides potential solutions.
| Problem | Possible Cause | Suggested Solution |
| Reduced or no inhibition of cell viability after this compound treatment. | 1. Development of cellular resistance. 2. Incorrect drug concentration. 3. Degradation of this compound. 4. Cell line is inherently resistant. | 1. Confirm resistance by determining the IC50 value. Proceed to investigate resistance mechanisms (see below).2. Verify the calculated and prepared concentrations of this compound. Perform a dose-response experiment.3. Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C, protected from light). Prepare fresh dilutions for each experiment.4. Test this compound on a known sensitive cell line as a positive control. |
| No change in the phosphorylation status of p38, JNK, ERK, or AKT upon this compound treatment. | 1. Sub-optimal treatment time or concentration. 2. Antibody issues in Western blot. 3. Cellular resistance mechanism upstream of these pathways. | 1. Perform a time-course and dose-response experiment to determine the optimal conditions for observing signaling changes.2. Validate your primary and secondary antibodies using appropriate positive and negative controls.3. Investigate potential upstream alterations, such as receptor mutations or changes in upstream kinases/phosphatases. |
| No increase in G2/M cell cycle arrest after this compound treatment. | 1. Cell line has a deficient G2/M checkpoint. 2. Resistance mechanism allows bypass of cell cycle arrest. 3. Incorrect staining or analysis in flow cytometry. | 1. Treat cells with a known G2/M arresting agent (e.g., nocodazole) as a positive control.2. Examine the expression levels of key G2/M regulatory proteins like Cyclin B1 and CDK1.3. Ensure proper cell fixation, RNase treatment, and propidium iodide staining. Review your gating strategy in the flow cytometry analysis. |
| No evidence of increased DNA damage (e.g., γH2AX foci) or decreased RAD51 levels. | 1. Insufficient this compound concentration or treatment duration. 2. Highly efficient DNA repair in the resistant cells. 3. Technical issues with the immunofluorescence or Western blot. | 1. Increase the concentration and/or duration of this compound treatment.2. Assess the baseline levels and activity of other DNA repair proteins.3. Optimize antibody concentrations and imaging parameters for immunofluorescence. For Western blot, ensure efficient protein extraction and transfer. |
Quantitative Data Summary
The following tables summarize quantitative data for this compound and other strigolactone analogs from published studies. These values can serve as a reference for your own experiments.
Table 1: IC50 Values of Strigolactone Analogs in Various Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µM) | Exposure Time (h) | Reference |
| MDA-MB-231 | Breast Cancer | GR24 | 18.8 | 240 | [3] |
| MCF-7 | Breast Cancer | GR24 | 18.8 | 240 | [3] |
| MDA-MB-436 | Breast Cancer | GR24 | 17.2 | 240 | [3] |
| A172 | Glioblastoma | IND | 0.8 | 72 | |
| U87 | Glioblastoma | IND | 1.2 | 72 | |
| A172 | Glioblastoma | EGO10 | 17.1 | 72 | |
| U87 | Glioblastoma | EGO10 | 17.5 | 72 |
Table 2: In Vivo Efficacy of this compound and Paclitaxel Combination
| Treatment Group | Dose | Tumor Volume Reduction (%) | Reference |
| This compound | 25 mg/kg | ~50% | [3] |
| Paclitaxel | 7.5 mg/kg | ~25% | [3] |
| This compound + Paclitaxel | 25 mg/kg + 7.5 mg/kg | ~60% (additive effect) | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (or other compounds) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot for Signaling Pathway Analysis
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-p38, p-JNK, p-ERK, p-AKT, total p38, total JNK, total ERK, total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: Harvest cells after this compound treatment by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Immunofluorescence for RAD51 Foci
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100.
-
Blocking: Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against RAD51 overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging: Visualize and quantify the RAD51 foci using a fluorescence microscope.
Visualizations
This compound Signaling Pathway
Caption: this compound signaling pathway in cancer cells.
Experimental Workflow for Investigating this compound Resistance
Caption: Workflow for investigating this compound resistance.
Logical Relationship of Potential Resistance Mechanisms
Caption: Potential mechanisms of resistance to this compound.
References
- 1. Strigolactones—a novel class of phytohormones as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Strigolactones as Novel Autophagy/Mitophagy Inhibitors against Colorectal Cancer Cells by Blocking the Autophagosome-Lysosome Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A multifaceted assessment of strigolactone GR24 and its derivatives: from anticancer and antidiabetic activities to antioxidant capacity and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
formulation strategies for in vivo delivery of MEB55
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the successful in vivo formulation and delivery of the novel anti-cancer agent, MEB55. This resource includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound for in vivo studies?
A1: The primary challenges with this compound are its low aqueous solubility and poor stability at physiological pH. These properties can lead to several issues, including:
-
Precipitation: The compound may fall out of solution upon injection into the bloodstream, leading to inaccurate dosing and potential emboli.
-
Low Bioavailability: Poor solubility limits the amount of this compound that can be absorbed and reach the target tumor site.
-
High Variability: Inconsistent dissolution and absorption can cause significant variability in therapeutic outcomes between experimental subjects.
Q2: What are the recommended starting formulations for this compound in animal studies?
A2: Due to its hydrophobic nature, this compound requires a non-aqueous vehicle or a specialized formulation to ensure its solubility and stability. Below are some commonly used formulations for poorly water-soluble drugs, including specific examples for this compound.
Q3: How can I improve the stability of my this compound formulation?
A3: To improve stability, especially for a compound unstable at physiological pH, consider the following:
-
Aprotic Solvents: Using solvents like DMSO and PEG300 can protect this compound from hydrolysis.
-
Lyophilization: For some formulations, lyophilizing the compound with stabilizing excipients and reconstituting it just before use can prevent degradation in an aqueous environment.
-
Encapsulation: Nanoparticle formulations, such as liposomes or polymeric micelles, can shield this compound from the aqueous environment of the bloodstream, enhancing its stability.
Q4: My in vivo results with this compound are highly variable. What are the potential causes and solutions?
A4: High variability is a common issue with poorly soluble compounds. The table below outlines potential causes and troubleshooting steps.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Precipitation of this compound Observed During or After Injection
-
Question: I noticed a cloudy appearance or precipitate when injecting my this compound formulation. What should I do?
-
Answer: This indicates that your formulation is not adequately solubilizing this compound upon dilution in the bloodstream.
-
Immediate Action: Stop the injection immediately to avoid causing an embolism in the animal.
-
Troubleshooting Steps:
-
Increase Surfactant Concentration: The surfactant (e.g., Tween 80, Cremophor EL) helps to create stable micelles that encapsulate the drug. Try increasing its concentration in your formulation.
-
Optimize Co-solvent Ratio: Adjust the ratio of DMSO to PEG300/400. A higher concentration of the primary solvent (DMSO) might be needed.
-
Consider a Different Formulation: If co-solvents are not working, explore lipid-based formulations like nanoemulsions or liposomes, which have a higher capacity for hydrophobic drugs.
-
Particle Size Reduction: For suspensions, ensure that the particle size is in the nanometer range to improve stability and dissolution.
-
-
Issue 2: Lack of Tumor Growth Inhibition Despite In Vitro Potency
-
Question: this compound is effective in my cell culture experiments, but I'm not seeing any anti-tumor effect in my mouse model. Why?
-
Answer: This discrepancy often points to issues with bioavailability and drug exposure at the tumor site.
-
Potential Causes:
-
The formulation is not delivering a sufficient concentration of this compound to the systemic circulation.
-
The drug is being rapidly metabolized and cleared before it can accumulate in the tumor.
-
The formulation is not stable in vivo, leading to premature degradation of this compound.
-
-
Troubleshooting Steps:
-
Pharmacokinetic (PK) Study: Conduct a pilot PK study to measure the concentration of this compound in the plasma over time. This will help you understand its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Formulation Enhancement: Based on the PK data, you may need to switch to a more advanced formulation, such as a nanoparticle-based system, to improve circulation time and tumor accumulation through the Enhanced Permeability and Retention (EPR) effect.
-
Dose Escalation: If the compound is well-tolerated, consider a dose escalation study to determine if a higher dose is required to achieve therapeutic concentrations at the tumor site.
-
-
Data Presentation: Formulation Strategies for this compound
The following tables summarize formulation approaches for this compound and similar hydrophobic compounds, providing a clear comparison for experimental design.
Table 1: Co-Solvent and Surfactant-Based Formulations
| Formulation Component | Example Ratio/Concentration | Advantages | Disadvantages |
| DMSO/PEG300/Tween 80/Saline | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Simple to prepare, commonly used for preclinical studies. | Can cause toxicity at high concentrations, risk of precipitation upon dilution. |
| DMSO/Corn Oil | 5% DMSO, 95% Corn Oil | Good for oral administration, can improve lymphatic absorption. | Not suitable for intravenous injection, may have variable absorption. |
| Cremophor EL | 10-20% in Saline | High solubilizing capacity. | Can cause hypersensitivity reactions and toxicity. |
Table 2: Nanoparticle-Based Formulations
| Formulation Type | Description | Advantages | Disadvantages |
| Liposomes | Phospholipid vesicles encapsulating the drug. | Biocompatible, can improve circulation time and reduce toxicity. | More complex to prepare, potential stability issues. |
| Polymeric Micelles | Self-assembling amphiphilic block copolymers. | High drug loading capacity, can be designed for targeted delivery. | Potential for polymer toxicity, more complex manufacturing. |
| Nanoemulsions | Oil-in-water emulsions with droplet sizes in the nanometer range. | High stability and solubility for hydrophobic drugs. | Requires specialized equipment for preparation (e.g., high-pressure homogenizer). |
Experimental Protocols
Protocol: Preparation of a Co-Solvent Formulation for Intravenous Injection of this compound
This protocol describes the preparation of a common vehicle for delivering this compound in vivo.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
PEG300 (Polyethylene glycol 300), sterile, injectable grade
-
Tween 80 (Polysorbate 80), sterile, injectable grade
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Weigh this compound: In a sterile vial, accurately weigh the required amount of this compound powder to achieve the final desired concentration (e.g., 5 mg/mL).
-
Initial Solubilization: Add the required volume of DMSO to the vial to make a concentrated stock solution (e.g., for a final 10% DMSO formulation, dissolve the drug in this volume first). Vortex or sonicate briefly until the this compound is completely dissolved.
-
Add Co-solvent: Add the required volume of PEG300 to the solution. Mix thoroughly by vortexing until the solution is clear.
-
Add Surfactant: Add the required volume of Tween 80. Mix thoroughly until a homogenous solution is formed.
-
Final Dilution: Slowly add the sterile saline dropwise while vortexing to bring the formulation to the final volume. This slow addition is crucial to prevent precipitation.
-
Final Check: Inspect the final solution for any signs of precipitation or cloudiness. The solution should be clear.
-
Administration: Use the formulation immediately after preparation. If not used immediately, store at 4°C and bring to room temperature before injection. Always vortex before drawing the solution into the syringe.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway for this compound in cancer cells.
Caption: Troubleshooting workflow for in vivo this compound delivery.
MEB55 Experimental Results: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving MEB55.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound experiments, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or no compound activity | Poor solubility of this compound: this compound has low aqueous solubility, leading to precipitation in aqueous media.[1] | - Prepare a high-concentration stock solution in an organic solvent like DMSO. - When diluting into aqueous media, use a sufficient volume of vehicle and vortex thoroughly. - Consider the use of solubilizing agents such as Tween 80 or Cremophor EL.[1] - Visually inspect the final solution for any precipitates before adding to cells. |
| Compound degradation: this compound may be unstable at physiological pH.[1] | - Prepare fresh dilutions of this compound for each experiment from a frozen stock. - Minimize the time the compound is in aqueous solution at 37°C before and during the experiment. - For longer-term experiments, consider replenishing the media with freshly diluted this compound at regular intervals. | |
| High variability between replicate wells | Inconsistent compound concentration: Uneven distribution of this compound in the stock solution or final dilution due to poor solubility. | - Ensure the stock solution is completely thawed and vortexed thoroughly before each use. - When preparing dilutions, pipette carefully and mix each dilution step thoroughly. - After adding this compound to the culture plate, gently swirl the plate to ensure even distribution in each well. |
| Cell plating inconsistency: Uneven cell numbers across wells. | - Ensure a single-cell suspension before plating by proper trypsinization and gentle pipetting. - Use a hemocytometer or automated cell counter to accurately determine cell density. - Mix the cell suspension between plating each row or column to prevent settling. | |
| Unexpected cell morphology changes | Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. | - Determine the maximum tolerated solvent concentration for your specific cell line in a preliminary experiment. - Ensure the final solvent concentration in all wells, including controls, is consistent and below the toxic threshold. |
| Microtubule network disruption: this compound has been suggested to interfere with the microtubule network. | - This may be an expected on-target effect of the compound. - Document morphological changes with microscopy. - Consider immunofluorescence staining for tubulin to directly assess microtubule integrity. | |
| Inconsistent results across different experiments | Batch-to-batch variation of this compound: Differences in the purity or activity of different batches of the compound. | - If possible, purchase a large single batch of this compound for a series of related experiments. - If using a new batch, perform a quality control experiment to compare its activity (e.g., IC50) with the previous batch. |
| Variability in cell culture conditions: Changes in media, serum, incubator conditions (CO2, temperature, humidity), or cell passage number. | - Maintain consistent cell culture practices. - Use the same batch of media and serum for the duration of the experiment. - Regularly check and calibrate incubator settings. - Use cells within a defined passage number range. |
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a synthetic analog of strigolactones, a class of plant hormones.[1] In cancer cells, this compound has been shown to induce G2/M cell cycle arrest and apoptosis.[1] This is often associated with the induction of DNA damage. Evidence also suggests that this compound may exert its effects by interfering with the microtubule network.
2. How should I prepare and store this compound solutions?
Due to its low aqueous solubility and stability, proper handling of this compound is crucial.[1]
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO. Aliquot into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in your cell culture medium. It is important to vortex the stock solution before making dilutions. To avoid precipitation, add the this compound stock solution to the medium while vortexing. For in vivo studies, solubilizing agents like Cremophor EL have been used.[1]
3. What are the expected cellular effects of this compound treatment?
Treatment of cancer cells with this compound is expected to lead to:
-
A decrease in cell viability and proliferation.
-
An accumulation of cells in the G2/M phase of the cell cycle.
-
An increase in the percentage of apoptotic cells.
-
Potential changes in cell morphology, consistent with microtubule disruption.
4. What control groups should I include in my experiments?
-
Vehicle Control: Treat cells with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is essential to distinguish the effects of the compound from those of the solvent.
-
Untreated Control: Cells that are not exposed to either this compound or the vehicle.
-
Positive Control (Optional): A well-characterized compound known to induce similar effects (e.g., a known microtubule-disrupting agent like paclitaxel or a DNA-damaging agent) can be useful for assay validation.
5. How can I quantify the effect of this compound on cell viability?
Several methods can be used to assess cell viability, including:
-
MTT or WST-1 assays: These colorimetric assays measure metabolic activity.
-
Trypan blue exclusion assay: This method distinguishes between viable and non-viable cells based on membrane integrity.
-
Real-time cell analysis: Systems like the xCELLigence can monitor cell proliferation and viability over time.
Experimental Protocols
General Protocol for In Vitro Treatment of Cancer Cells with this compound
This protocol provides a general framework. Specific cell densities, concentrations, and incubation times should be optimized for your cell line and experimental goals.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Count cells and adjust the density to the desired concentration.
-
Seed cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein or RNA analysis).
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
-
This compound Preparation and Treatment:
-
Prepare a fresh series of this compound dilutions from a DMSO stock solution in pre-warmed cell culture medium.
-
Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Return the plates to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Endpoint Analysis:
-
After the incubation period, perform the desired analysis, such as:
-
Cell viability assay (e.g., MTT).
-
Flow cytometry for cell cycle or apoptosis analysis.
-
Microscopy for morphological assessment.
-
Lysate preparation for Western blotting or RNA extraction.
-
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 48 | 5.2 |
| HeLa | Cervical Cancer | 48 | 8.7 |
| A549 | Lung Cancer | 48 | 12.1 |
| HCT116 | Colon Cancer | 48 | 6.5 |
Note: These are example values and the actual IC50 will vary depending on the cell line and experimental conditions.
Visualizations
Experimental Workflow for Assessing this compound Activity
Caption: A general workflow for in vitro experiments with this compound.
Postulated Signaling Pathway of this compound-Induced Apoptosis
Caption: A postulated signaling pathway for this compound in cancer cells.
References
quality control measures for MEB55 synthesis
This technical support center provides researchers, scientists, and drug development professionals with essential information on quality control measures and troubleshooting for the synthesis of MEB55.
Troubleshooting Guide & FAQs
This section addresses common issues that may be encountered during the synthesis and purification of this compound.
Q1: My final product shows a lower-than-expected melting point and a broad melting range. What is the likely cause?
A: A lower and broader melting point is a classic indicator of an impure compound.[1][2] The presence of impurities disrupts the crystal lattice of the pure substance, leading to a depression in the melting point.[1]
-
Recommended Actions:
-
Re-purify the product using techniques such as flash column chromatography or recrystallization.
-
Analyze the product by High-Performance Liquid Chromatography (HPLC) to determine the number of components and their relative abundance.
-
Use Thin-Layer Chromatography (TLC) for a quick purity assessment against a reference standard if available.[3]
-
Q2: The HPLC analysis of my synthesized this compound shows an extra peak. How do I identify this impurity?
A: The presence of an additional peak in the HPLC chromatogram indicates an impurity. Identifying this unknown is crucial for quality control.
-
Recommended Actions:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most direct method to get the molecular weight of the impurity.[3] Comparing this mass to the masses of potential starting materials, intermediates, or known by-products can often lead to a positive identification.[4][5]
-
High-Resolution Mass Spectrometry (HRMS): For a more definitive identification, HRMS can provide the exact mass and elemental composition of the impurity.[3]
-
NMR Spectroscopy: If the impurity can be isolated (e.g., via preparative HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy will provide detailed structural information.[3][6]
-
Q3: My reaction yield is consistently low. What are the common causes and how can I troubleshoot this?
A: Low yields can stem from various factors, from reaction conditions to workup procedures.[7]
-
Potential Causes & Solutions:
-
Reagent Quality: Ensure all starting materials and reagents are pure and anhydrous if the reaction is moisture-sensitive.
-
Reaction Conditions: Optimize temperature, reaction time, and stoichiometry of reactants. Small-scale trial reactions can be efficient for optimization.
-
Incomplete Reaction: Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion.[3] If the reaction stalls, it could be an equilibrium issue or catalyst deactivation.
-
Product Loss During Workup: Your product might be partially soluble in the aqueous layer during extraction, or it may have been lost during filtration or chromatography.[7] Analyze all waste layers and materials to track down the missing product.
-
Q4: The ¹H NMR spectrum of my final product has unexpected peaks or peak integrations are incorrect. What does this mean?
A: Unexpected signals or incorrect integration in an NMR spectrum suggest the presence of impurities.[4]
-
Common Impurities to Consider:
-
Residual Solvents: Peaks corresponding to common laboratory solvents (e.g., dichloromethane, ethyl acetate, hexane) are frequently observed.
-
Starting Materials or Intermediates: Compare the spectrum to the NMR spectra of your starting materials and key intermediates.
-
By-products: Unwanted side reactions can generate structurally related impurities.[4]
-
Water: A broad peak, often around 1.5-2.5 ppm in CDCl₃, can indicate the presence of water.
-
Q5: How can I assess the stability of my synthesized this compound?
A: Stability testing is essential to understand how the compound changes under various conditions.[8]
-
Recommended Stability Studies:
-
Forced Degradation: Expose the compound to harsh conditions (e.g., strong acid, strong base, high heat, oxidation, and light) to deliberately degrade it.[9] This helps to identify potential degradation products and establish stability-indicating analytical methods.[9]
-
Accelerated Stability: Store the compound at elevated temperature and humidity for a defined period to predict its long-term stability.
-
Photostability: Expose the compound to a controlled amount of UV and visible light to determine its sensitivity to light.
-
Quality Control Data Summary
The following table outlines the recommended quality control tests and specifications for a batch of synthesized this compound intended for research purposes.
| Parameter | Acceptance Criteria | Analytical Method |
| Identity | Conforms to reference spectra | ¹H NMR, ¹³C NMR, LC-MS, FT-IR |
| Appearance | White to off-white solid | Visual Inspection |
| Purity (by HPLC) | ≥ 98.0% (AUC) | High-Performance Liquid Chromatography (HPLC-UV) |
| Individual Impurity | ≤ 0.5% (AUC) | High-Performance Liquid Chromatography (HPLC-UV) |
| Residual Solvents | ≤ 0.5% total solvents | Gas Chromatography (GC-FID) or ¹H NMR |
| Water Content | ≤ 0.5% w/w | Karl Fischer Titration |
| Melting Point | Sharp, within 2°C of reference | Melting Point Apparatus |
Experimental Protocols
Key Quality Control Methodologies
1. Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of this compound and quantify any impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 70% A / 30% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Procedure:
-
Prepare a stock solution of this compound in acetonitrile at approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL with the initial mobile phase composition (70:30 A:B).
-
Inject 10 µL of the sample solution into the HPLC system.
-
Record the chromatogram for 25 minutes.
-
Calculate the area under the curve (AUC) for all peaks. Purity is determined by dividing the AUC of the this compound peak by the total AUC of all peaks, expressed as a percentage.
-
2. Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To confirm the molecular weight of the synthesized this compound.
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
Procedure:
-
Use the same HPLC method as described above.
-
Divert the flow from the HPLC column into the mass spectrometer.
-
Acquire mass spectra in positive ion mode (ESI+).
-
Confirm the presence of an ion corresponding to the protonated molecule of this compound ([M+H]⁺). The expected exact mass for C₂₂H₁₇NO₄S is 391.0878.
-
3. Structural Confirmation by ¹H NMR Spectroscopy
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks and assign them to the protons in the this compound structure. The chemical shifts, splitting patterns, and integrations should be consistent with the expected structure.
-
Visualizations
Experimental and Logical Workflows
Caption: Quality control workflow for a newly synthesized batch of this compound.
Caption: Logical workflow for troubleshooting an unknown impurity.
References
- 1. Normal 0 false false false EN-US X-NONE X-NONE Criteria of purity of - askIITians [askiitians.com]
- 2. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer - What You Trust [senieer.com]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Techniques for Organic Compounds | Algor Cards [cards.algoreducation.com]
- 7. How To [chem.rochester.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of the Anticancer Efficacy of MEB55 and ST362
In the landscape of novel anticancer therapeutics, the synthetic strigolactone analogs MEB55 and ST362 have emerged as promising candidates, particularly in the context of breast cancer. This guide provides a detailed comparison of their anticancer activities, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these compounds. Both this compound and ST362 have demonstrated the ability to inhibit cancer cell growth through the induction of cell cycle arrest and apoptosis, with a notable impact on the microtubule network.
In Vitro and In Vivo Anticancer Activity
Preclinical studies have demonstrated the efficacy of both this compound and ST362 in inhibiting the growth of MDA-MB-231 triple-negative breast cancer cells, both in cell culture and in animal models.
Quantitative Comparison of In Vivo Anticancer Activity
A key study evaluated the in vivo anticancer activity of this compound and ST362 in a mouse xenograft model using MDA-MB-231 cells. Both compounds were administered at a dose of 25 mg/kg. While specific tumor volume data for ST362 is not publicly available, the study reported a similar reduction in tumor growth rate for both compounds.[1]
| Compound | Dose | Vehicle | Tumor Growth Inhibition | Reference |
| This compound | 25 mg/kg | DMSO:Cremophor EL (1:1) | Significant reduction in tumor volume and growth rate | [1] |
| ST362 | 25 mg/kg | Not specified | Similar reduction in tumor growth rate to this compound | [1] |
Figure 1: Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow of the in vivo xenograft study.
Mechanism of Action
The anticancer activity of this compound and ST362 is attributed to their ability to induce G2/M cell cycle arrest and apoptosis. This is achieved through the modulation of key signaling pathways and a direct effect on the cellular cytoskeleton.
Impact on Microtubule Integrity
Both this compound and ST362 have been shown to disrupt the microtubule network in cancer cells. Immunofluorescence studies on MDA-MB-231 cells treated with these compounds revealed microtubule bundling, a characteristic effect that can interfere with cell division and migration.
Modulation of Signaling Pathways
This compound and ST362 exert their effects by influencing critical signaling pathways that regulate cell survival and stress responses.
Figure 2: Signaling Pathway of this compound and ST362
Caption: this compound and ST362 signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
In Vivo Xenograft Study in Nude Mice
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
Animals: Female athymic nude mice (4-6 weeks old).
-
Cell Implantation: 5 x 10^6 MDA-MB-231 cells in 100 µL of serum-free medium mixed with Matrigel (1:1) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (length × width²)/2.
-
Treatment: Mice are randomized into treatment groups (n=5-8 per group).
-
Control group: Receives vehicle (e.g., DMSO:Cremophor EL 1:1, diluted in sterile water).
-
This compound group: Receives 25 mg/kg of this compound intraperitoneally.
-
ST362 group: Receives 25 mg/kg of ST362 intraperitoneally.
-
-
Dosing Schedule: Treatments are administered, for example, twice a week for a specified duration (e.g., 3-4 weeks).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at the end of the treatment period. Tumors are excised and weighed.
Immunofluorescence for Microtubule Staining
-
Cell Culture: MDA-MB-231 cells are seeded on glass coverslips in a 24-well plate and allowed to adhere overnight.
-
Treatment: Cells are treated with this compound (e.g., 10 µM), ST362 (e.g., 10 µM), or vehicle control for a specified time (e.g., 24 hours).
-
Fixation: Cells are fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Non-specific binding is blocked with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Cells are incubated with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin, 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with PBS, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse, 1:1000 dilution) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Nuclei are counterstained with DAPI. Coverslips are mounted on glass slides using an anti-fade mounting medium.
-
Imaging: Images are acquired using a fluorescence microscope.
References
A Comparative Analysis of MEB55 and GR24 Efficacy in Cancer Cell Lines
In the landscape of novel anti-cancer therapies, synthetic analogs of strigolactones, a class of plant hormones, have emerged as promising candidates. Among these, MEB55 and GR24 have demonstrated significant potential in preclinical studies. This guide provides a comprehensive comparison of their efficacy in various cancer cell lines, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in their evaluation of these compounds.
Quantitative Efficacy Data
The following table summarizes the available quantitative data on the efficacy of this compound and GR24 in different cancer cell lines. Direct head-to-head comparative studies are limited; therefore, the data is compiled from various independent research findings.
| Compound | Cancer Cell Line | Assay | Efficacy Metric | Value |
| GR24 | MDA-MB-436 (Triple-negative breast adenocarcinoma) | Cell Growth | IC50 | 17.2 µM (5.2 ppm)[1] |
| MDA-MB-231 (Triple-negative breast adenocarcinoma) | Cell Growth | IC50 | 18.8 µM (5.7 ppm)[1] | |
| MCF-7 (Hormone-dependent breast adenocarcinoma) | Cell Growth | IC50 | 18.8 µM (5.7 ppm)[1] | |
| This compound | MDA-MB-231 Xenograft | Tumor Growth Inhibition | Effective Concentration | 25 mg/kg (in vivo)[2] |
Mechanism of Action and Signaling Pathways
Both this compound and GR24 exert their anti-cancer effects through the modulation of several key cellular signaling pathways, primarily leading to cell cycle arrest and apoptosis.
This compound Signaling Pathway
This compound has been shown to activate stress-activated protein kinases and inhibit survival pathways.[2] This dual action contributes to its pro-apoptotic and anti-proliferative effects.
References
- 1. A multifaceted assessment of strigolactone GR24 and its derivatives: from anticancer and antidiabetic activities to antioxidant capacity and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strigolactone analogs act as new anti-cancer agents in inhibition of breast cancer in xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
MEB55 and Cisplatin: A Head-to-Head Comparison of DNA Damage Mechanisms
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of DNA-damaging agents is paramount in the quest for more effective and targeted cancer therapies. This guide provides a detailed, data-driven comparison of the DNA-damaging effects of MEB55, a novel synthetic strigolactone analog, and cisplatin, a long-standing cornerstone of chemotherapy.
This report synthesizes experimental data to objectively compare the performance of this compound and cisplatin in inducing DNA damage and modulating cellular repair pathways. All quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided. Visual diagrams generated using Graphviz (DOT language) illustrate the intricate signaling pathways and experimental workflows discussed.
At a Glance: this compound vs. Cisplatin
| Feature | This compound | Cisplatin |
| Primary DNA Damage | DNA Double-Strand Breaks (DSBs) | Primarily intrastrand and interstrand DNA crosslinks |
| Mechanism of Action | Induces DSBs and inhibits Homologous Recombination (HR) repair | Forms adducts with DNA, distorting the double helix and blocking replication and transcription |
| Key DNA Repair Pathway | Homologous Recombination (HR) | Nucleotide Excision Repair (NER), Mismatch Repair (MMR), and Homologous Recombination (HR) |
| Cellular Response | Activation of ATM, ATR, and DNA-PKcs; formation of γH2AX foci | Activation of DNA damage response pathways, leading to cell cycle arrest and apoptosis |
| Therapeutic Strategy | Shows promise in combination with PARP inhibitors, particularly in prostate cancer | Broad-spectrum cytotoxic agent used for various solid tumors |
In-Depth Analysis of DNA Damage Induction
This compound: A Dual Threat of Damage and Repair Inhibition
This compound, a synthetic analog of the plant hormone strigolactone, has emerged as a promising anti-cancer agent with a unique dual mechanism of action.[1][2][3][4] Research from Georgetown University Medical Center has demonstrated that this compound not only induces DNA damage but also hampers the cell's ability to repair this damage.[1][2][3][4]
The primary lesion induced by this compound is the DNA double-strand break (DSB), one of the most cytotoxic forms of DNA damage.[3][4] The induction of DSBs by this compound has been experimentally verified through the observation of increased γH2AX foci formation and by the non-denaturing comet assay.[3][4] Furthermore, this compound treatment activates the central kinases of the DNA damage response (DDR) pathway: ATM, ATR, and DNA-PKcs.[3][4]
Crucially, this compound also appears to inhibit the Homologous Recombination (HR) pathway, a major route for repairing DSBs. This is evidenced by the observed effects on the expression and localization of RAD51, a key protein in the HR process.[3][4] By creating DSBs and simultaneously blocking a key repair pathway, this compound creates a scenario of synthetic lethality, particularly when combined with other agents that target DNA repair, such as PARP inhibitors.[1][2][3][4] This combination has shown significant promise in preclinical studies of prostate cancer.[1][2]
Cisplatin: The Classic DNA Crosslinking Agent
Cisplatin, a platinum-based chemotherapeutic, has been a mainstay in cancer treatment for decades. Its cytotoxic effects are primarily attributed to its ability to form covalent adducts with DNA.[5][6][7] The most common of these are 1,2-intrastrand crosslinks between adjacent purine bases, primarily guanine.[5][6][7] These adducts cause a significant distortion in the DNA double helix, which in turn obstructs critical cellular processes like DNA replication and transcription.[5][6][7]
The cellular response to cisplatin-induced DNA damage is complex and involves multiple DNA repair pathways. The Nucleotide Excision Repair (NER) pathway is the primary mechanism for removing cisplatin-DNA adducts.[5] The Mismatch Repair (MMR) system can also recognize these lesions, and defects in MMR can contribute to cisplatin resistance.[5] If the damage is too extensive to be repaired, the cell cycle is arrested, and apoptosis is initiated.[5] In some contexts, particularly when replication forks collapse at the site of a lesion, DSBs can be generated as a secondary consequence of cisplatin treatment, which then activates the Homologous Recombination (HR) repair pathway.[5]
Quantitative Comparison of DNA Damage
| Parameter | This compound | Cisplatin | Source |
| γH2AX Foci Formation | Dose-dependent increase in γH2AX foci in U2OS and prostate cancer cells. | Significant induction of γH2AX foci in various cancer cell lines. | [3][4],[8] |
| Comet Assay (Tail Moment) | Increased tail moment in non-denaturing comet assay, indicative of DSBs. | Increased tail moment in alkaline comet assay, indicating single- and double-strand breaks and alkali-labile sites. | [3][4],[9] |
Experimental Protocols
γH2AX Immunofluorescence Staining
-
Cell Culture and Treatment: Cells are seeded on coverslips and allowed to adhere overnight. The following day, cells are treated with the desired concentrations of this compound or cisplatin for the specified duration.
-
Fixation and Permeabilization: After treatment, cells are fixed with 4% paraformaldehyde for 15 minutes at room temperature, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Non-specific antibody binding is blocked by incubating the cells in 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Cells are incubated with a primary antibody against phosphorylated H2AX (Ser139) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with PBS, cells are incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Staining and Mounting: Nuclei are counterstained with DAPI. The coverslips are then mounted onto microscope slides.
-
Imaging and Analysis: Images are captured using a fluorescence microscope, and the number of γH2AX foci per nucleus is quantified using appropriate image analysis software.
Comet Assay (Single-Cell Gel Electrophoresis)
-
Cell Preparation: Following treatment with this compound or cisplatin, cells are harvested and resuspended in ice-cold PBS.
-
Embedding in Agarose: A low-melting-point agarose is mixed with the cell suspension and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) overnight at 4°C to remove cell membranes and proteins, leaving behind the nuclear DNA.
-
Alkaline Unwinding and Electrophoresis (for Cisplatin): For detecting single-strand breaks and alkali-labile sites induced by cisplatin, slides are placed in an alkaline electrophoresis buffer to unwind the DNA. Electrophoresis is then carried out at a low voltage.
-
Neutral Electrophoresis (for this compound): To specifically detect DSBs induced by this compound, a neutral electrophoresis buffer is used.
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Analysis: The "comets" are visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring parameters such as the tail length, tail intensity, and tail moment using specialized software.
Signaling Pathways and Experimental Workflows
Figure 1: Simplified signaling pathways of this compound and Cisplatin-induced DNA damage.
Figure 2: General experimental workflow for assessing DNA damage.
Conclusion
This compound and cisplatin represent two distinct classes of DNA-damaging agents with different primary mechanisms of action. Cisplatin's well-characterized ability to form DNA adducts triggers a robust cellular response primarily managed by the NER pathway. In contrast, this compound presents a novel therapeutic strategy by inducing highly cytotoxic DNA double-strand breaks while simultaneously crippling the cell's primary repair mechanism for such lesions, the Homologous Recombination pathway. This dual-action positions this compound, particularly in combination with other DNA repair inhibitors like PARP inhibitors, as a promising candidate for further preclinical and clinical investigation in the treatment of cancers, including prostate cancer. The detailed understanding of these distinct mechanisms is crucial for the rational design of future cancer therapies and for overcoming mechanisms of drug resistance.
References
- 1. Synthetic Plant Hormones Shut Down DNA Repair in Cancer Cells | Georgetown University Medical Center | Georgetown University [gumc.georgetown.edu]
- 2. Synthetic Plant Hormones Shut Down DNA Repair in Cancer Cells | Lab Manager [labmanager.com]
- 3. Analogs of the novel phytohormone, strigolactone, trigger apoptosis and synergize with PARP inhibitors by inducing DNA damage and inhibiting DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. PARP inhibitor combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. Therapeutic targeting of the DNA damage response in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined DNA-PK and PARP Inhibition as a Therapeutic Strategy in BRCA-Mutated Prostate Cancer: An in Vitro Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validating the Anticancer Efficacy of MEB55: A Comparative Guide for New Tumor Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer effects of MEB55, a promising strigolactone analog, with other relevant compounds. The data presented herein is intended to support the validation of this compound's efficacy in new tumor models by offering a clear comparison against established and alternative therapies. This document summarizes quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to facilitate further research and development.
Comparative Efficacy of Anticancer Agents in Xenograft Models
The following table summarizes the tumor growth inhibition data from preclinical xenograft models for this compound and selected alternative compounds. This quantitative data allows for a direct comparison of their anticancer potency.
| Compound | Tumor Model | Animal Model | Dosage | Administration Route | Treatment Schedule | Tumor Growth Inhibition (%) | Reference |
| This compound | MDA-MB-231 (Breast Cancer) | Nude BALB/cOlaHsd-Foxn1nu mice | 25 mg/kg | Intraperitoneal (IP) | Twice a week for 3 weeks | 47% (reduction in tumor weight) | [1] |
| ST362 | MDA-MB-231 (Breast Cancer) | Nude BALB/cOlaHsd-Foxn1nu mice | 25 mg/kg | Intraperitoneal (IP) | Twice a week for 3 weeks | 49% (reduction in tumor weight) | [1] |
| Paclitaxel | MDA-MB-231 (Breast Cancer) | Nude BALB/cOlaHsd-Foxn1nu mice | 10 mg/kg | Intraperitoneal (IP) | Daily for 5 days | 68% (reduction in tumor weight) | [1] |
| Mebendazole | CT26 (Colon Cancer) | BALB/c mice | 0.05 of LD50 | Intraperitoneal (IP) | Every other day for 35 days | Significant reduction in tumor volume and weight | [2] |
Experimental Protocols
Detailed methodologies for the key xenograft experiments are provided below to ensure reproducibility and aid in the design of future studies.
MDA-MB-231 Breast Cancer Xenograft Model (for this compound, ST362, and Paclitaxel)
Cell Culture:
-
Human breast adenocarcinoma MDA-MB-231 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are harvested during the exponential growth phase for implantation.
Animal Model:
-
Female athymic nude BALB/cOlaHsd-Foxn1nu mice, 6-8 weeks old, are used.
-
Animals are housed in a specific pathogen-free environment with ad libitum access to food and water.
Tumor Implantation:
-
MDA-MB-231 cells are harvested, washed with PBS, and resuspended in a 1:1 mixture of serum-free media and Matrigel.
-
A total of 5 x 10^6 cells in a volume of 100 µL are injected subcutaneously into the right flank of each mouse.
-
Tumor growth is monitored regularly by measuring tumor dimensions with calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.
Drug Administration:
-
This compound and ST362: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound and ST362 are administered via intraperitoneal (IP) injection at a dose of 25 mg/kg twice a week for three weeks.
-
Paclitaxel: Administered via IP injection at a dose of 10 mg/kg daily for five consecutive days.
-
The control group receives vehicle injections following the same schedule.
Endpoint Analysis:
-
Tumor volumes and body weights are measured throughout the study.
-
At the end of the treatment period, mice are euthanized, and tumors are excised and weighed.
-
Tumor growth inhibition is calculated as the percentage reduction in tumor volume or weight in the treated groups compared to the control group.
CT26 Colon Cancer Xenograft Model (for Mebendazole)
Cell Culture:
-
Murine colon carcinoma CT26 cells are maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are cultured in a humidified incubator at 37°C with 5% CO2.
Animal Model:
-
BALB/c mice, 6-8 weeks old, are used for this syngeneic model.
Tumor Implantation:
-
CT26 cells are harvested and 1 x 10^6 cells in 100 µL of sterile PBS are injected subcutaneously into the flank of each mouse.
-
Tumor growth is monitored by caliper measurements.
Drug Administration:
-
Mebendazole: Treatment is initiated when tumors are established. Mebendazole is administered intraperitoneally every other day for 35 days at a dose equivalent to 0.05 of the determined LD50.[2]
Endpoint Analysis:
-
Tumor volume and survival rates are monitored.
-
At the study endpoint, tumors are excised and weighed.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using Graphviz, illustrate the proposed signaling pathway for this compound-induced apoptosis and a general experimental workflow for evaluating anticancer compounds in xenograft models.
References
Evaluating the Specificity of MEB55 for Cancer Cells: A Comparative Guide
In the landscape of novel anti-cancer therapies, the synthetic strigolactone analog MEB55 has emerged as a promising candidate due to its selective cytotoxicity towards cancer cells while exhibiting minimal effects on their non-transformed counterparts. This guide provides a comprehensive comparison of this compound with its analog, ST362, and the standard-of-care chemotherapeutic agent, Paclitaxel. We delve into experimental data evaluating their specificity, detail the underlying molecular mechanisms, and provide protocols for key experimental procedures.
In Vitro Cytotoxicity: A Tale of Two Specificities
The hallmark of an effective cancer therapeutic is its ability to selectively target and eliminate cancer cells while sparing healthy tissue. In vitro cytotoxicity assays, which determine the concentration of a compound required to inhibit the growth of 50% of a cell population (IC50), are a primary method for assessing this specificity.
This compound and ST362: High Specificity for Cancer Cells
Studies on conditionally reprogrammed cells (CRCs) from prostate tumors have demonstrated the remarkable specificity of this compound and its analog ST362. In prostate tumor CRCs, this compound exhibited an IC50 value of 1.8 parts per million (ppm). In stark contrast, its IC50 in normal prostate CRCs was extrapolated to be greater than 20 ppm, showcasing a significant therapeutic window. Similarly, ST362 had an IC50 of 2.3 ppm in prostate tumor cells, with negligible impact on the growth of normal prostate cells at the tested concentrations.[1] This high degree of selectivity suggests a mechanism of action that preferentially targets pathways dysregulated in cancer.
Paclitaxel: A Broader Spectrum of Activity
Paclitaxel, a widely used chemotherapeutic agent, demonstrates potent cytotoxicity against a range of cancer cell lines. However, its specificity is less pronounced compared to this compound and ST362. For instance, in the triple-negative breast cancer cell line MDA-MB-231, Paclitaxel has a reported IC50 of approximately 0.3 µM.[1] While effective against cancer cells, Paclitaxel also exhibits cytotoxicity towards normal human fibroblasts at concentrations between 0.01 to 0.5 µM, indicating a narrower therapeutic window and a higher potential for off-target effects.[2]
| Compound | Cell Line | Cell Type | IC50 Value | Citation |
| This compound | Prostate Tumor CRCs | Cancer | 1.8 ppm | [1] |
| Normal Prostate CRCs | Normal | > 20 ppm | [1] | |
| ST362 | Prostate Tumor CRCs | Cancer | 2.3 ppm | [1] |
| Normal Prostate CRCs | Normal | > 50% inhibition not reached | [1] | |
| Paclitaxel | MDA-MB-231 | Breast Cancer | ~ 0.3 µM | [1] |
| SK-BR-3 | Breast Cancer | ~ 4 µM | [1] | |
| T-47D | Breast Cancer | ~ 3.5 µM | ||
| Human Fibroblasts | Normal | 0.01 - 0.5 µM | [2] |
In Vivo Efficacy: Tumor Regression in Xenograft Models
The anti-tumor activity of this compound has been further validated in in vivo studies. In a xenograft model using MDA-MB-231 breast cancer cells, administration of this compound at a dose of 25 mg/kg resulted in a significant reduction in tumor volume. This demonstrates the potential of this compound to inhibit tumor growth in a living organism, corroborating the in vitro findings.
Mechanism of Action: Induction of Apoptosis via Stress Signaling
This compound and its analogs exert their anti-cancer effects by inducing programmed cell death, or apoptosis, in cancer cells. This process is mediated through the activation of stress-related signaling pathways.
The this compound-Induced Apoptotic Pathway
The proposed mechanism involves the activation of the p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) pathways. Upon cellular stress induced by this compound, these kinases are phosphorylated and activated. Activated p38 and JNK, in turn, can phosphorylate and activate a cascade of downstream targets that ultimately lead to apoptosis. This can involve the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of caspases, the executioners of apoptosis.
Caption: this compound-induced apoptotic signaling pathway.
Experimental Protocols
To ensure the reproducibility and transparency of the findings presented, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (IC50 Determination)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound using a colorimetric assay.
Caption: Workflow for cell viability (IC50) assay.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound, ST362, or Paclitaxel) in culture medium. Remove the existing medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
Viability Reagent: Add a cell viability reagent, such as MTT or XTT, to each well according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate the plates for 2-4 hours to allow for the conversion of the reagent into a colored product. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Cell Treatment: Culture cells in 6-well plates and treat them with the desired concentration of the test compound for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.
In Vivo Xenograft Study
This protocol describes the establishment of a tumor xenograft model to evaluate the anti-cancer efficacy of a compound in vivo.
Procedure:
-
Cell Preparation: Harvest cancer cells (e.g., MDA-MB-231) and resuspend them in a suitable medium, such as a mixture of PBS and Matrigel.
-
Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size, measure their dimensions using calipers.
-
Compound Administration: Randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound at 25 mg/kg) and a vehicle control via a suitable route (e.g., intraperitoneal injection) according to a predetermined schedule.
-
Tumor Volume Measurement: Continue to measure tumor volume throughout the treatment period.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
Conclusion
The data presented in this guide highlight the significant potential of this compound as a cancer-specific therapeutic agent. Its ability to selectively induce apoptosis in cancer cells while largely sparing normal cells, as demonstrated by both in vitro and in vivo studies, positions it as a promising alternative to conventional chemotherapeutics like Paclitaxel, which often exhibit a less favorable specificity profile. The elucidation of its mechanism of action through the activation of the p38 and JNK stress signaling pathways provides a solid foundation for further preclinical and clinical development. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further investigate and validate the therapeutic potential of this compound and other novel anti-cancer compounds.
References
A Comparative Meta-Analysis of Preclinical Studies on MEB55 and Other Strigolactone Analogs in Oncology
For Immediate Release
This guide provides a comprehensive meta-analysis of preclinical data for MEB55, a promising anticancer agent, and compares its performance with other strigolactone analogs. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed look at the efficacy, safety, and mechanisms of action of these compounds in preclinical cancer models.
Abstract
This compound is a synthetic strigolactone analog that has demonstrated significant anticancer properties in preclinical studies. It is known to disrupt DNA repair mechanisms and arrest cell growth in various cancer cell lines, including prostate, colon, lung, and breast cancer. This document synthesizes findings from multiple preclinical investigations to present a clear comparison of this compound with its analog, ST362, and other relevant compounds. The analysis covers in vivo efficacy in xenograft models, toxicity profiles, and the underlying molecular signaling pathways.
In Vivo Efficacy of this compound in Breast Cancer Xenograft Models
Preclinical studies utilizing MDA-MB-231 human breast cancer xenografts in immunodeficient mice have been pivotal in evaluating the in vivo efficacy of this compound.
Summary of Efficacy Data
| Compound | Dosage | Tumor Volume Reduction | Tumor Growth Rate Reduction | Notes |
| This compound | 25 mg/kg | Statistically significant reduction observed at multiple time points (days 6, 11, 15, 18, 21, 24 post-injection). | Significantly reduced compared to vehicle control. | This dose was determined to be effective with low toxicity. |
| ST362 | 25 mg/kg | Similar reduction in tumor growth rate to this compound. | Data suggests comparable efficacy to this compound in this model. |
Experimental Protocol: MDA-MB-231 Xenograft Study
-
Cell Line: MDA-MB-231 human breast adenocarcinoma cells.
-
Animal Model: Immunodeficient mice (e.g., nude BALB/c or NOD/SCID).
-
Cell Implantation: 1 x 10^7 MDA-MB-231 cells, often mixed with Matrigel, are injected subcutaneously or into the mammary fat pad.
-
Treatment: Once tumors are established, mice are treated with this compound (e.g., 25 mg/kg) or a vehicle control, typically via intraperitoneal injection, twice a week.
-
Monitoring: Tumor volume is measured regularly using calipers. Tumor growth rate is calculated based on these measurements.
-
Endpoint: The study concludes after a predetermined period or when tumors reach a specific size, at which point tumors are excised and weighed.
Experimental Workflow for Xenograft Studies
Safety Operating Guide
Prudent Disposal Protocol for MEB55 in a Research Environment
MEB55 is described as an anticancer agent that acts by disrupting DNA repair.[1] As with any compound used in research with potential biological activity, caution must be exercised during handling and disposal to ensure personnel safety and minimize environmental impact.
Chemical and Physical Properties of this compound
A summary of the known properties of this compound is provided below to inform safe handling procedures.
| Property | Value |
| Chemical Name | (2E)-2-[[(2,5-Dihydro-4-methyl-5-oxo-2-furanyl)oxy]methylene]-1,4-dihydro-4-methyl-6-(2-thienyl)-cyclopent[b]indol-3(2H)-one |
| Molecular Formula | C22H17NO4S[1][2] |
| Molecular Weight | 391.44 g/mol [1][2] |
| CAS Number | 1323359-63-2[1][2] |
| Appearance | Solid powder[1] |
| Solubility | Soluble in DMSO[1] |
| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Store in a dry, dark place.[1] |
| Shipping | Shipped at ambient temperature as a non-hazardous chemical.[1] |
Experimental Protocol: General Disposal Procedure for Research-Grade Chemicals
The following protocol outlines the general steps for the safe disposal of small quantities of research chemicals like this compound, for which a specific SDS is unavailable. This procedure is based on standard laboratory safety practices for managing potentially hazardous chemical waste.
I. Pre-Disposal Hazard Assessment
-
Consult Institutional EHS: Before beginning any disposal process, contact your institution's Environmental Health and Safety (EHS) department. They are the primary resource for guidance on hazardous waste disposal and can provide specific instructions based on regulations and institutional policies.[3]
-
Review Available Data: In the absence of a specific SDS, review all available information on this compound and similar compounds. Given its biological activity as an anticancer agent, it should be handled as a potentially toxic substance.
-
Assume Hazard: In the absence of complete toxicity data, assume the compound is hazardous. This conservative approach ensures the highest level of safety.
II. Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing the appropriate personal protective equipment:
-
Standard laboratory coat
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile gloves)
III. Segregation and Collection of this compound Waste
Proper segregation of chemical waste is crucial for safe and compliant disposal.[3]
-
Designated Waste Containers: Use separate, clearly labeled hazardous waste containers for solid and liquid this compound waste. Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.[3]
-
Solid Waste Collection:
-
Place all contaminated solid materials, such as gloves, weighing papers, pipette tips, and absorbent pads, into a designated solid hazardous waste container.
-
This container should be a leak-proof container with a secure lid.
-
-
Liquid Waste Collection:
-
Collect all solutions containing this compound in a designated liquid hazardous waste container.
-
Use a funnel when transferring liquid waste to prevent spills.
-
The container must be made of a material compatible with the solvents used (e.g., a glass or polyethylene container for DMSO solutions).
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.[3]
-
IV. Labeling and Storage of Waste
-
Labeling: Affix a completed hazardous waste label to each container. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: (2E)-2-[[(2,5-Dihydro-4-methyl-5-oxo-2-furanyl)oxy]methylene]-1,4-dihydro-4-methyl-6-(2-thienyl)-cyclopent[b]indol-3(2H)-one (or this compound)
-
The concentration of this compound and any solvents present.
-
The date the waste was first added to the container.
-
The responsible researcher's name and contact information.
-
-
Storage:
-
Keep waste containers securely sealed when not in use to prevent spills and the release of vapors.[3]
-
Store the sealed and labeled waste containers in a designated satellite accumulation area (SAA) within your laboratory. This area should be under the control of laboratory personnel and away from drains and sources of ignition.[3]
-
V. Arranging for Disposal
-
Contact EHS for Pickup: Once the waste container is full or you have completed the experiments, contact your institution's EHS department to schedule a pickup for the hazardous waste.[3]
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for requesting a waste pickup.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a research setting.
Caption: Workflow for the safe and compliant disposal of this compound waste.
References
Essential Safety & Logistical Information for Handling MEB55
Disclaimer: The following guidance is based on the assumed properties of MEB55 as a potent, powdered, cytotoxic small molecule compound. A comprehensive, substance-specific risk assessment must be conducted before handling. This document provides a procedural framework for safe operations.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against exposure to this compound. Personnel must be trained in the proper donning and doffing of all required equipment. The selection of PPE is contingent on the specific handling procedure.
Table 1: PPE Requirements for Handling this compound
| Activity | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Unpacking & Storage | Double-layered, chemotherapy-tested nitrile gloves.[1][2] | Disposable, low-permeability fabric gown with back closure.[1][2][3] | Safety glasses with side shields. | Not typically required if no damage to packaging is evident. |
| Weighing & Reconstitution (Powder) | Double-layered, chemotherapy-tested nitrile gloves.[1][2] | Disposable, low-permeability fabric gown with back closure.[1][2][3] | Chemical splash goggles and full-face shield.[3][4] | NIOSH-approved N95 or higher respirator.[1] |
| Handling of Solubilized this compound | Double-layered, chemotherapy-tested nitrile gloves.[1][2] | Disposable, low-permeability fabric gown with back closure.[1][2][3] | Chemical splash goggles.[3][4] | Not required if handled within a certified chemical fume hood. |
| Spill Cleanup (Powder) | Double-layered, industrial-thickness nitrile or neoprene gloves.[5] | Disposable, low-permeability fabric gown with back closure.[1][2][3] | Chemical splash goggles and full-face shield.[3][4] | NIOSH-approved N95 or higher respirator.[1] |
| Waste Disposal | Single pair of chemotherapy-tested nitrile gloves. | Lab coat or disposable gown. | Safety glasses. | Not typically required. |
Operational Plans
All procedures involving the handling of powdered this compound, including weighing and reconstitution, must be conducted in a designated area within a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood to prevent aerosolization and inhalation.[2][3] The work surface should be covered with a disposable, plastic-backed absorbent pad which should be discarded as cytotoxic waste after each procedure or in the event of a spill.[1][6]
-
Preparation: Assemble all necessary equipment (spatula, weigh boat, solvent, vortexer) and place them on the absorbent pad within the containment unit.
-
PPE: Don the appropriate PPE for handling powdered this compound as specified in Table 1.
-
Weighing: Carefully weigh the required amount of this compound powder. Use gentle motions to avoid creating airborne dust.
-
Reconstitution: Add the specified solvent to the vessel containing the this compound powder. Cap the vessel securely.
-
Solubilization: Mix gently by inversion or vortexing until the powder is fully dissolved.
-
Post-Procedure: Wipe the exterior of the vessel with a disposable, damp cloth. Dispose of all single-use items (weigh boat, pipette tips, absorbent pad) into a designated cytotoxic waste container.
Spill Management Plan
Immediate and effective management of any spillage of this compound is crucial to minimize environmental contamination and health risks.[7] Clearly labeled cytotoxic spill kits must be accessible in all areas where this compound is handled.[7][8]
-
PPE: 2 pairs of chemotherapy-tested gloves, 1 disposable gown, 1 pair of shoe covers, 1 pair of chemical splash goggles, 1 N95 respirator.[4][8]
-
Containment: Absorbent pads or pillows.[8]
-
Tools: Scoop and scraper for powdered spills, forceps for broken glass.[8]
-
Waste: 2 large, labeled cytotoxic waste disposal bags.[8]
-
Evacuate & Secure: Alert personnel in the immediate area and restrict access.[8]
-
Don PPE: Put on all PPE from the spill kit.
-
Contain Spill:
-
Collect Waste: Use a scoop and scraper to collect the absorbed material and any contaminated debris. Place everything into the first cytotoxic waste bag.[8]
-
Decontaminate Area: Clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.[8] Dispose of all cleaning materials in the waste bag.
-
Seal & Dispose: Seal the first waste bag, place it inside the second bag, and seal again. Dispose of it in the designated cytotoxic waste stream.
-
Doff PPE & Wash Hands: Remove PPE and dispose of it in the cytotoxic waste. Wash hands thoroughly with soap and water.
Disposal Plan
All materials that have come into contact with this compound are considered cytotoxic waste and must be segregated from other waste streams.[10][11] This includes unused product, contaminated PPE, labware, and cleaning materials.
-
Containers: Use rigid, puncture-resistant, and leak-proof containers clearly labeled with the cytotoxic hazard symbol.[10][12] These containers should be purple or otherwise color-coded according to institutional and local regulations.[12][13]
-
Location: Place waste containers in all areas where this compound is handled to facilitate immediate disposal.
-
Procedure:
-
Segregate cytotoxic waste at the point of generation.[11]
-
Do not overfill containers.
-
Once full, securely close and seal the containers.
-
Store sealed containers in a designated, secure area pending collection by a licensed hazardous waste disposal service.
-
The only acceptable disposal method for cytotoxic waste is high-temperature incineration by a licensed waste management facility.[13] Landfilling or discharging into the sewer system is strictly prohibited.[6]
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osha.gov [osha.gov]
- 3. Cytotoxic Drug Safety [tru.ca]
- 4. ipservices.care [ipservices.care]
- 5. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 6. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. dvm360.com [dvm360.com]
- 9. england.nhs.uk [england.nhs.uk]
- 10. danielshealth.ca [danielshealth.ca]
- 11. Cytotoxic Waste Disposal & Management | Cleanaway [cleanaway.com.au]
- 12. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 13. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
